Fusacandin B
描述
This compound has been reported in Fusarium sambucinum with data available.
belongs to the papulacandin class of compounds; isolated from Fusarium sambucinum; structure given in first source
属性
CAS 编号 |
166407-34-7 |
|---|---|
分子式 |
C41H60O20 |
分子量 |
872.9 g/mol |
IUPAC 名称 |
[(2S,3S,4R,5R,6R)-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate |
InChI |
InChI=1S/C41H60O20/c1-2-3-4-5-6-7-9-12-22(46)13-10-8-11-14-28(49)59-38-35(55)37(29-21(17-42)15-23(47)16-24(29)48)56-27(20-45)36(38)60-41-39(33(53)31(51)26(19-44)58-41)61-40-34(54)32(52)30(50)25(18-43)57-40/h6-12,14-16,22,25-27,30-48,50-55H,2-5,13,17-20H2,1H3/b7-6+,10-8+,12-9+,14-11+/t22?,25-,26-,27-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39-,40+,41+/m1/s1 |
InChI 键 |
DEPSCDXHCFJSQZ-QICRFORPSA-N |
手性 SMILES |
CCCCC/C=C/C=C/C(C/C=C/C=C/C(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |
规范 SMILES |
CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |
同义词 |
fusacandin B |
产品来源 |
United States |
Foundational & Exploratory
The Origin of Fusaricidin B: A Technical Guide
Fusaricidin B is a potent antifungal and antibacterial depsipeptide antibiotic. This technical guide provides a comprehensive overview of its origin, biosynthesis, and isolation for researchers, scientists, and drug development professionals.
Producing Microorganism
Fusaricidin B is a natural product synthesized by strains of the bacterium Paenibacillus polymyxa (formerly classified as Bacillus polymyxa).[1][2][3][4] The producing strain, KT-8, was first isolated from the rhizosphere of garlic that was suffering from basal rot caused by Fusarium oxysporum.[2][4] P. polymyxa is a plant growth-promoting rhizobacterium (PGPR) known for its ability to colonize plant roots and produce a variety of bioactive secondary metabolites, including lipopeptides like fusaricidins and polymyxins.[1][5]
Biosynthesis of Fusaricidin B
The biosynthesis of Fusaricidin B occurs through a nonribosomal peptide synthetase (NRPS) mechanism, which is independent of ribosomal protein synthesis.[1][6] This process is orchestrated by the fus gene cluster.[1][5]
The fus Gene Cluster
The fus gene cluster is responsible for the enzymatic machinery required for fusaricidin synthesis.[1][5][7] This cluster contains a central gene, fusA, which encodes the large, multifunctional Fusaricidin synthetase A (FusA).[1][6] This enzyme is a modular protein, with each module responsible for the activation and incorporation of a specific amino acid into the growing peptide chain.[1][6] Other genes within the fus cluster are involved in the synthesis of the unique fatty acid side chain, 15-guanidino-3-hydroxypentadecanoic acid (GHPD).[3][5][8]
The biosynthesis of fusaricidins is regulated by a complex signaling pathway involving KinB-Spo0A-AbrB, which controls the expression of the fus operon.[9]
Biosynthetic Pathway Diagram
Caption: Regulatory and biosynthetic pathway of Fusaricidin B.
Experimental Protocols
Isolation and Purification of Fusaricidin B
The following is a generalized protocol for the isolation and purification of Fusaricidin B from P. polymyxa culture, based on commonly cited methodologies.
1. Fermentation:
-
P. polymyxa is cultured in a suitable liquid medium, such as potato dextrose broth, under optimal conditions for antibiotic production.[3]
-
The fermentation is typically carried out for several days.
2. Extraction:
-
The bacterial cells and spores are harvested from the culture broth by centrifugation.
-
The antifungal peptides, including Fusaricidin B, are extracted from the cell pellet using methanol.[3]
3. Purification:
-
The crude methanol extract is subjected to a series of chromatographic steps for purification.
-
Size-Exclusion Chromatography: This step separates molecules based on their size.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is used for high-resolution separation of the different fusaricidin analogs.[3]
Structure Elucidation
The chemical structure of Fusaricidin B has been determined using a combination of spectroscopic and analytical techniques.
-
Amino Acid Analysis: To determine the amino acid composition of the peptide core.[2][4]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS and tandem MS (MS/MS) are used to determine the molecular weight and sequence of the peptide and the fatty acid side chain.[1][3][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Various 2D NMR experiments are employed to elucidate the final three-dimensional structure of the molecule.[2][4][10]
Experimental Workflow Diagram
Caption: Workflow for the isolation and structure elucidation of Fusaricidin B.
Quantitative Data
The following table summarizes key quantitative data related to Fusaricidin B and its analogs.
| Property | Value | Organism/Condition | Reference |
| Molecular Weight | 897.1290 Da | Bacillus polymyxa KT-8 | [11] |
| Molecular Formula | C₄₂H₇₆N₁₀O₁₁ | Bacillus polymyxa KT-8 | [11] |
| Fermentation Yield (LI-F07a) | ~60 mg/L | P. polymyxa WLY78 (Wild-type) | [12] |
| Fermentation Yield ([ΔAla⁶] LI-F07a) | ~55 mg/L | P. polymyxa WLY78 (Engineered) | [12] |
| Antifungal Activity (MIC) | 0.8–16 µg/mL | Various fungi | [13] |
Mechanism of Action
Fusaricidins exhibit their antimicrobial activity by interacting with and disrupting cell membranes.[5] The positively charged guanidino group on the fatty acid side chain is crucial for this activity, as it facilitates interaction with the negatively charged components of microbial cell membranes, leading to pore formation and subsequent cell death.[13]
Signaling Pathway Diagram of Membrane Disruption
Caption: Proposed mechanism of action of Fusaricidin B on fungal cell membranes.
References
- 1. Fusaricidins, Polymyxins and Volatiles Produced by Paenibacillus polymyxa Strains DSM 32871 and M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fusaricidins B, C and D, new depsipeptide antibiotics produced by Bacillus polymyxa KT-8: isolation, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fusaricidin Produced by Paenibacillus polymyxa WLY78 Induces Systemic Resistance against Fusarium Wilt of Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. A new member of the fusaricidin family – structure elucidation and synthesis of fusaricidin E - PMC [pmc.ncbi.nlm.nih.gov]
- 11. npatlas.org [npatlas.org]
- 12. Frontiers | Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa [frontiersin.org]
- 13. Fusaricidin-Type Compounds Create Pores in Mitochondrial and Plasma Membranes of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Architecture of Fusaricidin B: A Technical Overview
Fusaricidin B is a member of the fusaricidin family of antibiotics, a group of cyclic depsipeptides produced by various strains of the bacterium Paenibacillus polymyxa (formerly Bacillus polymyxa).[1][2][3] These compounds have garnered significant interest from the scientific community due to their potent antifungal and antibacterial properties.[1][3] This guide provides a detailed examination of the chemical structure of Fusaricidin B, including its physicochemical properties, spectroscopic data, and the experimental methodologies employed for its characterization.
Core Chemical Structure
Fusaricidin B is a complex lipopeptide antibiotic.[4] Its structure is characterized by two primary components: a cyclic hexadepsipeptide core and a unique fatty acid side chain. The cyclic nature of the peptide is formed by an ester linkage between the hydroxyl group of one amino acid and the carboxyl group of another.
The hexadepsipeptide ring of Fusaricidin B is composed of the following amino acid sequence: L-Thr, D-Val, L-Val, D-allo-Thr, D-Gln, and D-Ala. The structure of Fusaricidin B is closely related to that of Fusaricidin A, the main component produced by P. polymyxa. The key difference lies in the fifth amino acid residue; Fusaricidin B incorporates a D-Gln residue, whereas Fusaricidin A contains a D-Asn residue at this position.[4]
The fatty acid side chain attached to the peptide ring is 15-guanidino-3-hydroxypentadecanoic acid (GHPD).[4][5] This long-chain fatty acid with a terminal guanidino group is a distinctive feature of the fusaricidin family and is crucial for their biological activity.
References
- 1. Fusaricidins B, C and D, new depsipeptide antibiotics produced by Bacillus polymyxa KT-8: isolation, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - A new member of the fusaricidin family – structure elucidation and synthesis of fusaricidin E [beilstein-journals.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. scispace.com [scispace.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
The Core of Antifungal Defense: A Technical Guide to the Fusaricidin B Biosynthesis Pathway
For Immediate Release
AUDIENCE: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of Fusaricidin B, a potent lipopeptide antibiotic produced by bacteria of the Paenibacillus genus. Fusaricidins exhibit significant antifungal activity, particularly against plant pathogenic fungi like Fusarium oxysporum, making their biosynthetic pathway a subject of intense research for agricultural and pharmaceutical applications. This document details the genetic architecture, the enzymatic machinery, and the regulatory networks that govern the production of this complex natural product.
The Genetic Blueprint: The fus Biosynthetic Gene Cluster
Fusaricidin biosynthesis is orchestrated by a dedicated gene cluster, often referred to as the fus operon. In Paenibacillus polymyxa, this cluster spans approximately 32.4 kb and contains the genes essential for both the peptide and lipid components of the molecule[1][2]. The core genes are organized as an operon, transcribed as a single polycistronic mRNA[3].
The primary components of the fus gene cluster include:
-
fusA : This is the cornerstone of the cluster, a massive gene (approx. 23.7 kb) encoding the central enzyme, a six-module nonribosomal peptide synthetase (NRPS) responsible for assembling the cyclic hexapeptide core of fusaricidin[1][3][4].
-
fusB-G : This set of genes is responsible for the synthesis of the unique lipid side chain, a 15-guanidino-3-hydroxypentadecanoic acid (GHPD) moiety[3].
-
fusTE : A thioesterase-encoding gene located within the cluster. However, studies have shown that fusTE is not essential for fusaricidin production[5].
The organization of the core fus gene cluster is depicted below.
References
- 1. Nonribosomal biosynthesis of fusaricidins by Paenibacillus polymyxa PKB1 involves direct activation of a D-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Frontiers | Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa [frontiersin.org]
- 5. Fusaricidin Produced by Paenibacillus polymyxa WLY78 Induces Systemic Resistance against Fusarium Wilt of Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Antifungal Family: Initial Reports on the Fusaricidins
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research that led to the discovery and characterization of the fusaricidin family of lipopeptide antibiotics. Discovered in the mid-1990s from a soil bacterium, these compounds exhibited potent antifungal and antibacterial activity, opening a new avenue for the development of antimicrobial agents. This document provides a comprehensive overview of the initial isolation, structure elucidation, and biological evaluation of fusaricidins A, B, C, and D, with a focus on the detailed experimental methodologies and quantitative data presented in the seminal reports.
Discovery and Isolation of Fusaricidin A
The pioneering work on the fusaricidin family began with the isolation of Fusaricidin A from the culture broth of Bacillus polymyxa KT-8.[1] This bacterial strain was originally isolated from the rhizosphere of garlic that was afflicted with basal rot caused by Fusarium oxysporum.[1] The discovery was the result of a screening program for new antifungal antibiotics.
Fermentation and Production
The production of fusaricidin A was achieved through submerged fermentation of B. polymyxa KT-8. While the original publication provides limited detail on the exact media composition, subsequent research on Paenibacillus polymyxa (the reclassified name for Bacillus polymyxa) for fusaricidin production has utilized various media, including Katznelson–Lochhead (KL) broth and Tryptone Soy Broth (TSB). Fermentation is typically carried out for several days to allow for the biosynthesis of the secondary metabolite.
Extraction and Purification Protocol
The initial isolation of Fusaricidin A from the culture broth of B. polymyxa KT-8 involved a multi-step process designed to separate the active compound from other metabolites. The general workflow is outlined below.
Detailed Experimental Protocol:
-
Centrifugation: The culture broth of B. polymyxa KT-8 was centrifuged to separate the bacterial cells from the supernatant.
-
Solvent Extraction: The supernatant was then extracted with n-butanol to partition the lipophilic compounds, including fusaricidin A, into the organic phase.
-
Chromatography: The crude butanol extract was subjected to a series of column chromatography steps for purification. This included:
-
Silica gel chromatography.
-
Diaion HP-20 resin chromatography.
-
Sephadex LH-20 gel filtration chromatography.
-
-
High-Performance Liquid Chromatography (HPLC): The final purification was achieved using preparative reverse-phase HPLC to yield pure Fusaricidin A.
Structure Elucidation of Fusaricidin A
The chemical structure of Fusaricidin A was determined to be a novel cyclic hexadepsipeptide with a unique fatty acid side chain. This was accomplished through a combination of spectroscopic techniques and chemical analysis.
The structure was elucidated as a hexadepsipeptide containing a 15-guanidino-3-hydroxypentadecanoic acid side chain.[1] The absolute configuration of the amino acid residues was determined by chiral HPLC analysis.[1]
Spectroscopic Data
Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular weight of Fusaricidin A.
| Compound | Molecular Formula | Molecular Weight (Da) |
| Fusaricidin A | C41H73N9O11 | 883.54 |
Biological Activity of Fusaricidin A
Fusaricidin A demonstrated significant antimicrobial activity against a range of fungi and Gram-positive bacteria.[1] The minimum inhibitory concentrations (MICs) were determined using a standard agar dilution method.
| Organism | Type | MIC (µg/mL) |
| Fusarium oxysporum | Fungus | 12.5 |
| Thanatephorus cucumeris | Fungus | 25 |
| Rhizoctonia solani | Fungus | 25 |
| Erwinia carotovora var. carotovora | Bacterium (Gram-negative) | >100 |
| Bacillus subtilis | Bacterium (Gram-positive) | 6.25 |
| Staphylococcus aureus | Bacterium (Gram-positive) | 6.25 |
Data compiled from subsequent studies confirming the activity of Fusaricidin A.[2]
Discovery of Fusaricidins B, C, and D
Following the discovery of Fusaricidin A, further investigation of the culture broth of B. polymyxa KT-8 led to the isolation of three minor, related compounds: Fusaricidins B, C, and D.[3] These compounds were found to have similar structures and biological activities to Fusaricidin A.
Isolation and Structure Elucidation
The isolation of Fusaricidins B, C, and D followed a similar chromatographic procedure as for Fusaricidin A. However, the separation of Fusaricidins C and D proved to be challenging, and their structures were elucidated from a mixture.[3]
The structures of Fusaricidins B, C, and D were determined to be analogs of Fusaricidin A, with variations in their amino acid composition.
| Compound | Molecular Formula | Molecular Weight (Da) | Structural Difference from Fusaricidin A |
| Fusaricidin B | C42H75N9O12 | 897.56 | D-Asn at position 5 is replaced by D-Gln |
| Fusaricidin C | C46H75N9O11 | 947.56 | D-Val at position 2 is replaced by D-Phe |
| Fusaricidin D | C47H77N9O12 | 961.57 | D-Val at position 2 is replaced by D-Phe and D-Asn at position 5 is replaced by D-Gln |
Structural information is based on the 1997 publication by Kajimura and Kaneda.[3]
Biological Activity of Fusaricidins B, C, and D
Fusaricidins B, C, and D exhibited potent antifungal and antibacterial activity, comparable to that of Fusaricidin A.[3] They were active against various fungi and Gram-positive bacteria.
Biosynthesis of Fusaricidins
The biosynthesis of fusaricidins is a complex process involving a nonribosomal peptide synthetase (NRPS) encoded by the fusA gene, which is part of a larger fus gene cluster. This pathway is responsible for the assembly of the peptide backbone and the incorporation of the fatty acid side chain.
The fusA gene encodes a large, multi-domain enzyme that activates and links the amino acid monomers in a specific sequence. Other genes in the fus cluster are involved in the synthesis of the 15-guanidino-3-hydroxypentadecanoic acid side chain and potentially in the regulation and transport of the final product.
Conclusion
The initial reports on the discovery of the fusaricidin family laid the groundwork for a new and promising class of antifungal and antibacterial agents. The detailed methodologies for isolation and structure elucidation, combining classical microbiology and chemistry techniques with advanced spectroscopy, provided a robust characterization of these novel compounds. The identification of their nonribosomal biosynthetic pathway has opened up possibilities for genetic engineering and the creation of novel fusaricidin analogs with improved therapeutic properties. This foundational research continues to be a cornerstone for scientists and drug development professionals working on the development of new treatments for infectious diseases.
References
- 1. Fusaricidin A, a new depsipeptide antibiotic produced by Bacillus polymyxa KT-8. Taxonomy, fermentation, isolation, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fusaricidins B, C and D, new depsipeptide antibiotics produced by Bacillus polymyxa KT-8: isolation, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Fusaricidin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Fusaricidin B, a potent antifungal lipopeptide produced by various strains of Paenibacillus polymyxa. The methodologies described herein are compiled from published research and are intended to guide laboratory-scale isolation and purification efforts.
Introduction
Fusaricidins are a family of cyclic depsipeptides that exhibit significant antifungal and antibacterial activity. They are produced as a complex of several structural analogs (Fusaricidin A, B, C, D, etc.) by the bacterium Paenibacillus polymyxa. Fusaricidin B, a minor component of this complex, is of particular interest for its biological activities. The general structure of fusaricidins consists of a cyclic hexapeptide and a 15-guanidino-3-hydroxypentadecanoic acid (GHPD) side chain. The isolation and purification of a specific fusaricidin, such as Fusaricidin B, from the fermentation broth requires a multi-step approach to separate it from other analogs and impurities.
Mechanism of Action
Fusaricidin B exerts its antifungal effect primarily by disrupting the integrity of the fungal cell membrane. This leads to cytoplasm leakage and ultimately cell death. Additionally, fusaricidins have been shown to induce systemic resistance in plants against certain fungal pathogens through the salicylic acid (SA) signaling pathway. The biosynthesis of fusaricidins in Paenibacillus polymyxa is regulated by a complex signaling cascade involving the KinB-Spo0A-AbrB pathway.
Data Presentation
The following tables summarize the quantitative data related to the production and purification of fusaricidins. It is important to note that yields can vary significantly depending on the producing strain, fermentation conditions, and the efficiency of the purification process.
Table 1: Reported Yields of Fusaricidins from Paenibacillus polymyxa
| Fusaricidin Variant/Complex | Producing Strain | Fermentation Yield | Reference |
| Fusaricidin B | Bacillus polymyxa KT-8 | 8 mg (from a larger culture volume) | [1] |
| Fusaricidin LI-F07a | P. polymyxa WLY78 | ~60 mg/L | [2] |
| [ΔAla6] fusaricidin LI-F07a | Engineered P. polymyxa M6 | ~55 mg/L | [2] |
| Total Fusaricidins | P. kribbensis CU01 | 581 mg/L (optimized) |
Table 2: General Parameters for Preparative HPLC Purification of Fusaricidins
| Parameter | Description |
| Column Type | C18 Reversed-Phase |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | A step or linear gradient from a lower to a higher percentage of Mobile Phase B |
| Flow Rate | Dependent on column dimensions (typically 1-20 mL/min for preparative scale) |
| Detection | UV at 210-215 nm |
Experimental Protocols
The following are detailed protocols for the key stages of Fusaricidin B extraction and purification.
Protocol 1: Fermentation of Paenibacillus polymyxa
This protocol describes the cultivation of P. polymyxa for the production of fusaricidins.
Materials:
-
Paenibacillus polymyxa strain (e.g., WLY78, KT-8)
-
Katznelson–Lochhead (KL) broth or Potato Dextrose Broth (PDB)
-
Incubator shaker
-
Centrifuge and sterile centrifuge tubes
Procedure:
-
Prepare a seed culture by inoculating a single colony of P. polymyxa into 50 mL of KL broth in a 250 mL flask.
-
Incubate the seed culture at 30°C with shaking at 200 rpm for 24 hours.
-
Inoculate a larger volume of KL broth (e.g., 1 L in a 2 L flask) with the seed culture (typically 1-5% v/v).
-
Incubate the production culture at 30°C with shaking at 200 rpm for 72 hours.[3]
-
After incubation, harvest the bacterial cells by centrifugation at 12,000 rpm for 10 minutes at 4°C.[3] The supernatant can also be processed for extracellular fusaricidins.
Protocol 2: Extraction of Fusaricidins
This protocol details the extraction of the fusaricidin complex from the bacterial cells and/or culture supernatant.
Materials:
-
Bacterial cell pellet and/or culture supernatant from Protocol 1
-
Methanol or Ethyl Acetate
-
Shaker
-
Centrifuge
-
Rotary evaporator
Procedure: Method A: Methanol Extraction from Cells
-
To the cell pellet obtained from 1 L of culture, add 100 mL of methanol.
-
Resuspend the pellet thoroughly and shake vigorously for 1-12 hours at room temperature.[3]
-
Separate the cell debris by centrifugation at 12,000 rpm for 10 minutes.
-
Collect the methanol supernatant containing the crude fusaricidin extract.
-
Concentrate the crude extract using a rotary evaporator under reduced pressure.
Method B: Ethyl Acetate Extraction from Fermentation Broth
-
Adjust the pH of the fermentation broth to a neutral or slightly acidic range.
-
Extract the broth with an equal volume of ethyl acetate three times.
-
Pool the ethyl acetate fractions and concentrate using a rotary evaporator to obtain the crude extract.
Protocol 3: Purification of Fusaricidin B
This protocol outlines a two-step purification process using silica gel chromatography followed by preparative reverse-phase HPLC.
Materials:
-
Crude fusaricidin extract
-
Silica gel (60 Å, 70-230 mesh)
-
Glass chromatography column
-
Solvents: Ethyl acetate, Methanol
-
Preparative HPLC system with a C18 column (e.g., 250 x 10 mm)
-
HPLC grade solvents: Acetonitrile, Water, Trifluoroacetic acid (TFA)
-
Fraction collector
Step 1: Silica Gel Chromatography (Initial Fractionation)
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Dry the silica gel-adsorbed sample.
-
Pack a glass column with silica gel equilibrated with ethyl acetate.
-
Load the dried sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing methanol in ethyl acetate (e.g., 100% Ethyl acetate, 75:25 Ethyl acetate:Methanol, 50:50 Ethyl acetate:Methanol, 100% Methanol).
-
Collect fractions and monitor for antifungal activity or by analytical HPLC to identify fractions containing fusaricidins.
-
Pool the active fractions and concentrate under reduced pressure.
Step 2: Preparative Reverse-Phase HPLC
-
Dissolve the enriched fusaricidin fraction in the initial mobile phase (e.g., 30% acetonitrile in 0.1% TFA).
-
Equilibrate the preparative C18 column with the initial mobile phase.
-
Inject the sample onto the column.
-
Elute with a linear gradient of acetonitrile in 0.1% TFA. A shallow gradient is often effective for separating closely related fusaricidin analogs. For example, a gradient from 30% to 70% acetonitrile over 40 minutes.
-
Monitor the elution profile at 215 nm and collect fractions corresponding to the peaks.
-
Analyze the collected fractions by analytical HPLC or LC-MS to identify the fraction containing pure Fusaricidin B (expected molecular weight [M+H]⁺ ≈ 898.5 Da).[3]
-
Pool the pure Fusaricidin B fractions and lyophilize to obtain the final product.
Visualizations
Experimental Workflow
Caption: Workflow for Fusaricidin B extraction and purification.
Antifungal Mechanism of Action
Caption: Antifungal mechanism of Fusaricidin B.
Induced Systemic Resistance in Plants
References
- 1. scispace.com [scispace.com]
- 2. Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusaricidin Produced by Paenibacillus polymyxa WLY78 Induces Systemic Resistance against Fusarium Wilt of Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Fusaricidin B
Introduction
Fusaricidins are a group of cyclic depsipeptide antibiotics produced by various strains of the bacterium Paenibacillus polymyxa.[1][2] These compounds, including Fusaricidin B, exhibit potent antifungal and antibacterial activity, making them subjects of interest in agricultural and pharmaceutical research.[1][2][3] High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the analytical quantification and the preparative isolation of Fusaricidin B from complex fermentation extracts. This document provides detailed protocols for analytical and preparative HPLC separation of Fusaricidin B, tailored for researchers, scientists, and professionals in drug development.
Sample Preparation: Extraction of Fusaricidins
The initial step involves cultivating the Paenibacillus polymyxa strain and extracting the fusaricidin compounds.
-
Fermentation: Cultivate the bacterial strain in a suitable broth medium (e.g., KL broth or Landy/LOP medium) for several days to allow for the production of secondary metabolites.[4][5]
-
Extraction: The crude extraction can be performed from the fermentation broth or the bacterial pellets.
-
Drying and Reconstitution: The organic phase containing the fusaricidins is dried in vacuo. The resulting dried extract is then dissolved in a small volume of methanol or Dimethyl Sulfoxide (DMSO) to prepare it for HPLC injection.[4][6]
Data Presentation: HPLC Parameters
The following tables summarize quantitative data and conditions for both analytical and preparative HPLC methods for separating fusaricidins.
Table 1: Analytical HPLC Parameters for Fusaricidin Analysis
| Column Type | Column Dimensions | Mobile Phase | Elution Mode | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|---|
| C18 Reversed-Phase | 150 x 4.6 mm | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient: 40% B to 90% B in 30 min | 0.8 mL/min | UV, 210 nm | [4] |
| C8 Reversed-Phase | 300 SB-C8 Zorbax | Acetonitrile/Water with 0.1% TFA | Gradient | Not Specified | UV, 210 nm |[5] |
Table 2: Preparative HPLC Parameters for Fusaricidin Purification
| Column Type | Column Dimensions | Mobile Phase | Elution Mode | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|---|
| C18 Reversed-Phase | 250 x 20 mm | 90% Acetonitrile in 0.1% Trifluoroacetic Acid (TFA) | Isocratic | 20 mL/min | UV, 210 nm | [3] |
| C18 Reversed-Phase | 250 x 10 mm | 90% Acetonitrile in 0.1% Trifluoroacetic Acid (TFA) | Isocratic | 20 mL/min | UV, 210 nm | [4] |
| Sunfire C18 | 250 x 19 mm, 5 µm | A: 0.2% Formic Acid (FA)B: Acetonitrile | Isocratic & Gradient | 10-14 mL/min | Not Specified | [6] |
| Not Specified | Not Specified | 32% Acetonitrile in 0.1% Trifluoroacetic Acid (TFA) | Isocratic | Not Specified | Not Specified |[1] |
Experimental Protocols
The following are detailed methodologies for the analytical and preparative separation of Fusaricidin B.
Protocol 1: Analytical HPLC for Fusaricidin B Identification
This method is designed for the qualitative and quantitative analysis of Fusaricidin B in a crude or partially purified extract.[4]
-
Instrumentation: An analytical HPLC system (e.g., Shimadzu LC-20AT) equipped with a UV detector and a C18 reversed-phase column (150 x 4.6 mm) is required.[4]
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Degas both solvents prior to use.
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition (60% A, 40% B) until a stable baseline is achieved.
-
Inject 10 µL of the sample.
-
Run the gradient program and record the chromatogram.
-
Identify Fusaricidin B based on the retention time of a known standard or by collecting the corresponding peak for mass spectrometry analysis.
-
Protocol 2: Preparative HPLC for Fusaricidin B Isolation
This protocol is optimized for purifying larger quantities of Fusaricidin B for subsequent experiments.[1][3][4]
-
Instrumentation: A preparative HPLC system (e.g., Shimadzu LC-20AP) with a fraction collector, a high-flow-rate pump, a UV detector, and a large-dimension C18 reversed-phase column (e.g., 250 x 20 mm) is necessary.[3]
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase consisting of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water. A common composition for separating fusaricidin species is 32% acetonitrile in 0.1% TFA.[1] For a more general purification of the fusaricidin complex, 90% acetonitrile in 0.1% TFA can be used.[3]
-
Ensure sufficient volume is prepared for the entire purification run and degas the solvent.
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the preparative column with the isocratic mobile phase.
-
Perform a large-volume injection of the concentrated crude extract.
-
Run the isocratic elution.
-
Monitor the UV chromatogram and collect the fractions corresponding to the peaks of interest. Fusaricidins A, B, C, and D are closely related and may elute near each other.[1][2]
-
Analyze the collected fractions using analytical HPLC (Protocol 1) to confirm the purity and identity of Fusaricidin B.
-
Pool the pure fractions and remove the solvent by lyophilization or evaporation.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from bacterial culture to the purified Fusaricidin B compound.
Caption: Workflow for Fusaricidin B purification.
References
- 1. scispace.com [scispace.com]
- 2. Fusaricidins B, C and D, new depsipeptide antibiotics produced by Bacillus polymyxa KT-8: isolation, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fusaricidin Produced by Paenibacillus polymyxa WLY78 Induces Systemic Resistance against Fusarium Wilt of Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fusaricidins, Polymyxins and Volatiles Produced by Paenibacillus polymyxa Strains DSM 32871 and M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new member of the fusaricidin family – structure elucidation and synthesis of fusaricidin E - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation of Fusaricidin B using NMR Spectroscopy: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusaricidin B is a cyclic lipodepsipeptide antibiotic produced by Bacillus polymyxa with significant antifungal and antibacterial activity.[1] Its complex structure, comprising a hexadepsipeptide ring and a 15-guanidino-3-hydroxypentadecanoic acid (GHPD) fatty acid side chain, necessitates advanced analytical techniques for complete characterization.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive method that provides detailed information about the molecular structure, including the sequence of amino acids, their stereochemistry, and the conformation of the peptide backbone. This application note provides a detailed protocol for the structure elucidation of Fusaricidin B using a suite of NMR experiments.
Overall Workflow for Structure Elucidation
The process of elucidating the structure of Fusaricidin B involves several key stages, from the isolation of the compound to the final determination of its chemical structure using various NMR techniques.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Fusaricidin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusaricidin B is a member of the fusaricidin family of cyclic lipopeptide antibiotics produced by various species of Paenibacillus. These compounds exhibit potent antifungal and antibacterial activities, making them promising candidates for the development of new therapeutic agents. Accurate and reliable analytical methods are crucial for the identification, characterization, and quantification of Fusaricidin B in complex biological matrices. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of Fusaricidin B, catering to both qualitative and quantitative research needs.
Chemical Structure and Mass Spectrometry Fragmentation
Fusaricidin B is a depsipeptide consisting of a cyclic hexapeptide core and a 15-guanidino-3-hydroxypentadecanoic acid (GHPD) lipid side chain. Its molecular weight is 897 Da.[1]
Figure 1: Fragmentation of Fusaricidin B
The fragmentation of Fusaricidin B in tandem mass spectrometry (MS/MS) typically involves two main pathways:
-
Cleavage of the GHPD Side Chain: A characteristic fragmentation occurs at the β-position of the GHPD side chain, resulting in a neutral loss and a prominent fragment ion corresponding to the cyclic peptide.
-
Ring Opening and Fragmentation of the Cyclic Peptide: The cyclic peptide can undergo ring opening, followed by the sequential loss of amino acid residues, generating a series of b- and y-type fragment ions. This allows for the confirmation of the amino acid sequence.
Quantitative Data Summary
The following table summarizes the quantitative data for fusaricidins from various studies. While specific quantitative data for Fusaricidin B is limited, the provided information on related fusaricidins and total fusaricidin production offers valuable context for experimental design.
| Analyte | Producing Strain | Method | Concentration / Yield | Reference |
| Fusaricidin A & B | Paenibacillus kribbensis CU01 | LC-MS | Total Fusaricidins: 581 mg/L (Estimated Fusaricidin B concentration from graphical data: ~150-200 mg/L) | [2] |
| Fusaricidins A, B, C, D | Paenibacillus polymyxa SQR-21 | MALDI-TOF MS | Detected, but not quantified | [1] |
| [ΔAla⁶] Fusaricidin LI-F07a | Engineered P. polymyxa WLY78 | LC-MS | ~55 mg/L | [3][4] |
| Fusaricidins A, B, C, D, E, LI-F05b, LI-F07a | Paenibacillus polymyxa WLY78 | LC-MS | Detected, but not quantified | [1] |
Experimental Protocols
Protocol 1: Extraction and Purification of Fusaricidin B from Paenibacillus polymyxa Culture
This protocol describes the extraction and partial purification of fusaricidins from a bacterial culture.
Materials:
-
Paenibacillus polymyxa culture broth
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
-
Solid-Phase Extraction (SPE) C18 cartridges (optional, for further purification)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
Procedure:
-
Cultivation: Grow the Paenibacillus polymyxa strain in a suitable liquid medium (e.g., KL broth) at 30-37°C for 3-5 days with shaking.[1][3]
-
Cell Separation: Centrifuge the culture broth at 12,000 rpm for 10 minutes to pellet the bacterial cells.[1]
-
Supernatant Extraction:
-
Decant the supernatant into a clean flask.
-
Extract the supernatant with an equal volume of ethyl acetate by vigorous shaking in a separatory funnel.
-
Collect the organic phase and evaporate to dryness under reduced pressure.[3]
-
-
Cell Pellet Extraction:
-
To the cell pellet, add methanol (the volume of methanol should be twice the weight of the cell pellet).[3]
-
Vortex vigorously for 1 hour to extract the cell-associated fusaricidins.[3]
-
Centrifuge at 12,000 rpm for 10 minutes to remove cell debris.
-
Collect the methanol supernatant and evaporate to dryness.
-
-
Sample Reconstitution: Dissolve the dried extracts from both the supernatant and the cell pellet in a small volume of methanol for LC-MS/MS analysis.[3]
-
(Optional) Solid-Phase Extraction (SPE) for Further Purification:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 20% acetonitrile in water) to remove polar impurities.
-
Elute the fusaricidins with a higher percentage of organic solvent (e.g., 80-100% acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in methanol for analysis.
-
Protocol 2: LC-MS/MS Analysis of Fusaricidin B
This protocol provides a detailed method for the detection and quantification of Fusaricidin B using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Instrumentation and Columns:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
LC Parameters:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % B 0.0 30 20.0 90 25.0 90 25.1 30 | 30.0 | 30 |
MS/MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 - 4.0 kV
-
Gas Temperature: 300 - 350 °C
-
Drying Gas Flow: 8 - 12 L/min
-
Nebulizer Pressure: 30 - 40 psi
-
Precursor Ion (m/z): 897.6
-
Product Ions (m/z) for MRM (Multiple Reaction Monitoring):
-
Transition 1: 897.6 -> [Fragment ion 1]
-
Transition 2: 897.6 -> [Fragment ion 2] (Note: Specific fragment ions for Fusaricidin B should be determined by infusing a standard or a purified extract and performing a product ion scan. Key fragments will arise from the neutral loss of the GHPD side chain and fragmentation of the peptide backbone.)
-
-
Collision Energy: Optimize for each transition. A starting point of 20-40 eV can be used.
Protocol 3: MALDI-TOF MS Analysis of Fusaricidin B
This protocol outlines the procedure for the rapid detection of Fusaricidin B in crude extracts or purified samples using Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS).
Materials:
-
MALDI target plate
-
α-cyano-4-hydroxycinnamic acid (CHCA) matrix solution (saturated solution in 50% acetonitrile/0.1% trifluoroacetic acid)
-
Sample extract (from Protocol 1)
Procedure:
-
Sample Preparation:
-
Mix 1 µL of the sample extract with 1 µL of the CHCA matrix solution directly on the MALDI target plate.
-
Allow the mixture to air-dry completely at room temperature, forming a crystalline matrix-analyte spot.
-
-
MALDI-TOF MS Analysis:
-
Acquire mass spectra in the positive ion reflector mode.
-
The mass range should be set to cover the expected m/z of Fusaricidin B (e.g., m/z 800-1000).
-
For structural confirmation, perform LIFT-TOF/TOF or tandem TOF analysis on the precursor ion at m/z 897.6.
-
Visualizations
Caption: Experimental workflow for the extraction, purification, and mass spectrometry analysis of Fusaricidin B.
Caption: Simplified fragmentation pathway of Fusaricidin B in tandem mass spectrometry.
References
- 1. Fusaricidin Produced by Paenibacillus polymyxa WLY78 Induces Systemic Resistance against Fusarium Wilt of Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa [frontiersin.org]
Developing a Fusaricidin B Analytical Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of a robust analytical standard for Fusaricidin B, a cyclic lipopeptide with significant antifungal and antibacterial properties. Establishing a well-characterized analytical standard is a critical prerequisite for accurate quantification, potency determination, and quality control in research, preclinical, and clinical development of Fusaricidin B-based therapeutics.
Introduction to Fusaricidin B
Fusaricidin B is a member of the fusaricidin family of antibiotics produced by various strains of Paenibacillus polymyxa. These cyclic depsipeptides consist of a cyclic peptide core and a fatty acid side chain, which in the case of Fusaricidin B, is a 15-guanidino-3-hydroxypentadecanoic acid (GHPD). The peptide moiety is composed of six amino acid residues. Fusaricidins exhibit potent activity against a range of fungal pathogens and Gram-positive bacteria. The primary mechanism of action involves the disruption of the cell membrane's ion transport systems.
Workflow for Fusaricidin B Analytical Standard Development
The development of a Fusaricidin B analytical standard is a multi-step process that begins with the isolation and purification of the compound, followed by comprehensive characterization, purity assessment, and stability testing.
Experimental Protocols
Production, Extraction, and Purification of Fusaricidin B
This protocol outlines the steps for obtaining purified Fusaricidin B from Paenibacillus polymyxa culture.
Materials:
-
Paenibacillus polymyxa strain (e.g., WLY78 or KT-8)
-
Landy medium or a suitable production medium
-
Methanol
-
n-Butanol
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (C18)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Fermentation: Inoculate the P. polymyxa strain into a suitable production medium and incubate for 72 hours at 30°C with shaking.
-
Extraction:
-
Centrifuge the culture broth to separate the supernatant and cell pellet.
-
Extract the supernatant with an equal volume of n-butanol.
-
Extract the cell pellet with methanol.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
-
Solid Phase Extraction (SPE):
-
Dissolve the dried extract in a minimal amount of methanol.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a stepwise gradient of increasing methanol concentration in water.
-
Elute the fusaricidin-containing fraction with a high concentration of methanol.
-
-
Preparative HPLC Purification:
-
Further purify the fusaricidin-rich fraction using a preparative reverse-phase HPLC system.
-
Column: C18, 10 µm, 250 x 20 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 30% to 70% B over 40 minutes.
-
Flow Rate: 10 mL/min
-
Detection: UV at 210 nm
-
Collect fractions corresponding to the Fusaricidin B peak.
-
Confirm the identity of the collected fractions using LC-MS/MS.
-
-
Lyophilization: Lyophilize the purified Fusaricidin B fraction to obtain a stable powder.
Structural Elucidation and Identity Confirmation
The identity of the purified Fusaricidin B must be unequivocally confirmed using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
3.2.1. Mass Spectrometry (LC-MS/MS):
-
Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) of Fusaricidin B, which is approximately 897.58 Da.
-
Fragmentation Analysis: Perform MS/MS analysis to confirm the amino acid sequence and the structure of the fatty acid side chain. The fragmentation pattern should be consistent with the known structure of Fusaricidin B.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Experiments: Acquire 1H, 13C, COSY, TOCSY, HSQC, and HMBC spectra in a suitable deuterated solvent (e.g., DMSO-d6).
-
Analysis: The NMR data will provide detailed information on the amino acid spin systems, their sequential connectivity, and the structure of the lipid chain, confirming the overall structure of Fusaricidin B.
Purity Assessment of the Fusaricidin B Standard
A combination of methods should be employed to accurately determine the purity of the analytical standard. The mass balance approach is recommended, where the purity is calculated by subtracting the sum of all identified impurities from 100%.
3.3.1. HPLC-UV Method for Purity Determination and Quantification of Related Impurities:
A validated HPLC-UV method is essential for separating and quantifying Fusaricidin B from its related impurities.
-
Column: C18, 3.5 µm, 150 x 4.6 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 40% to 90% B over 30 minutes.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Method Validation: The HPLC method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
3.3.2. Quantitative NMR (qNMR) for Absolute Quantification:
qNMR is a primary ratio method for determining the absolute purity of the standard without the need for a specific reference standard of the analyte.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with Fusaricidin B signals (e.g., maleic acid).
-
Solvent: A deuterated solvent in which both Fusaricidin B and the internal standard are fully soluble.
-
Acquisition Parameters: Ensure complete relaxation of all signals by using a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton).
-
Purity Calculation: The purity of Fusaricidin B is calculated by comparing the integral of a well-resolved Fusaricidin B proton signal to the integral of a known proton signal from the internal standard.
3.3.3. Determination of Water Content (Karl Fischer Titration):
The water content of the lyophilized powder should be determined using Karl Fischer titration.
3.3.4. Residual Solvent Analysis (Gas Chromatography):
The presence of any residual solvents from the purification process should be analyzed using headspace gas chromatography (GC).
3.3.5. Inorganic Impurities (Residue on Ignition):
The amount of inorganic impurities can be determined by measuring the residue on ignition.
Stability Testing of the Fusaricidin B Analytical Standard
Stability testing is crucial to establish the shelf-life and appropriate storage conditions for the analytical standard. The testing should follow ICH Q1A(R2) guidelines.
Storage Conditions:
-
Long-term: 2-8°C
-
Accelerated: 25°C / 60% RH and 40°C / 75% RH
-
Forced Degradation: The standard should be subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
Testing Intervals:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
Parameters to be Monitored:
-
Appearance
-
Purity (by HPLC-UV)
-
Water content
-
Degradation products
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Physico-chemical Properties of Fusaricidin B
| Property | Value |
| Molecular Formula | C₄₂H₇₆N₁₀O₁₁ |
| Molecular Weight | 897.1 g/mol |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in methanol and DMSO; slightly soluble in water; insoluble in chloroform and n-hexane. |
Table 2: HPLC-UV Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | |
| Range (µg/mL) | - | |
| Accuracy (% Recovery) | 98.0 - 102.0% | |
| Precision (RSD%) | ||
| - Repeatability | ≤ 1.0% | |
| - Intermediate Precision | ≤ 2.0% | |
| LOD (µg/mL) | - | |
| LOQ (µg/mL) | - | |
| Specificity | No interference at the retention time of Fusaricidin B |
Table 3: Purity Assessment of Fusaricidin B Analytical Standard (Mass Balance)
| Component | Method | Result (%) |
| Fusaricidin B (by HPLC) | HPLC-UV | |
| Related Impurities | HPLC-UV | |
| Water Content | Karl Fischer | |
| Residual Solvents | GC | |
| Inorganic Impurities | Residue on Ignition | |
| Assigned Purity | 100% - (Impurities + Water + Solvents + Inorganic) |
Table 4: Stability Testing Results (Example at 40°C / 75% RH)
| Time Point | Purity (%) | Appearance | Degradation Products (%) |
| 0 Months | |||
| 3 Months | |||
| 6 Months |
Signaling Pathway
Fusaricidin biosynthesis in Paenibacillus polymyxa is regulated by a complex signaling pathway involving KinB, Spo0A, and AbrB. This pathway links the production of the antibiotic to the process of sporulation.
Conclusion
The development of a well-characterized Fusaricidin B analytical standard is fundamental for the advancement of research and drug development programs. The protocols and methodologies outlined in these application notes provide a comprehensive framework for the isolation, purification, characterization, and stability testing of Fusaricidin B, ensuring the availability of a reliable reference material for accurate and reproducible analytical measurements. Adherence to these guidelines will facilitate the generation of high-quality data and support regulatory submissions.
Troubleshooting & Optimization
Fusaricidin Analogs HPLC Separation: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of fusaricidin analogs.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC separation of fusaricidin analogs.
1. Why am I seeing poor peak resolution or peak tailing?
Poor peak shape is a common issue in HPLC. For fusaricidin analogs, which are cyclic lipopeptides, several factors can contribute to this problem.
-
Mobile Phase pH: The guanidino group in the fatty acid chain of fusaricidins is basic. An inappropriate mobile phase pH can lead to protonation state changes, causing peak tailing.
-
Recommendation: Add a mobile phase modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to maintain a consistent low pH. This ensures the analytes are in a single protonated form.
-
-
Column Choice: A standard C18 column is often used for fusaricidin separation.[1] However, if issues persist, consider a column with a different stationary phase chemistry.
-
Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Recommendation: Whenever possible, dissolve and inject your fusaricidin samples in the initial mobile phase. If solubility is an issue, use the weakest possible solvent.
-
2. My retention times are drifting or inconsistent. What could be the cause?
Shifting retention times can compromise the reliability of your analysis.
-
Column Equilibration: Insufficient column equilibration between runs is a frequent cause of retention time drift.
-
Recommendation: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. The equilibration time will depend on your column dimensions and flow rate.
-
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to variability.
-
Recommendation: Prepare fresh mobile phase for each analysis and ensure accurate measurement of all components. Use a sparging system or sonication to degas the solvents.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Recommendation: Use a column oven to maintain a constant temperature throughout the analysis.
-
3. I am observing high backpressure in my HPLC system. What should I do?
High backpressure can damage your column and pump.
-
Column Contamination: Buildup of particulate matter from the sample or mobile phase on the column inlet frit is a common cause.
-
Recommendation: Use a guard column and filter your samples and mobile phases before use. If the pressure is still high, you can try back-flushing the column (disconnect it from the detector first).[2]
-
-
System Blockage: A blockage can occur in the tubing, injector, or detector.
-
Recommendation: Systematically isolate components of the HPLC system to identify the source of the blockage.[2]
-
4. How can I improve the sensitivity of my analysis for low-concentration fusaricidin analogs?
-
Detector Wavelength: Fusaricidins lack a strong chromophore.
-
Recommendation: Use a low UV wavelength, such as 210 nm, for detection.[1]
-
-
Sample Concentration: If possible, concentrate your sample before injection.
-
Injection Volume: Increasing the injection volume can improve signal intensity, but be mindful of potential peak shape distortion if the sample solvent is not ideal.
Experimental Protocols
Protocol 1: Analytical HPLC of Fusaricidin Analogs
This protocol is a general method for the analytical separation of fusaricidin analogs.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample dissolved in the initial mobile phase composition
Procedure:
-
System Preparation:
-
Purge the HPLC pumps with the respective mobile phases.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 60% Mobile Phase A, 40% Mobile Phase B) at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject 10 µL of the sample.
-
-
Chromatographic Separation:
-
Run a linear gradient from 40% Mobile Phase B to 90% Mobile Phase B over 30 minutes.[1]
-
-
Detection:
-
Monitor the elution profile at 210 nm.[1]
-
-
Post-Run:
-
Wash the column with a high percentage of organic solvent.
-
Re-equilibrate the column to the initial conditions for the next run.
-
Protocol 2: Preparative HPLC for Fusaricidin Analog Purification
This protocol is designed for the purification of fusaricidin analogs from crude extracts.
Materials:
-
Preparative HPLC system with a UV detector and fraction collector
-
C18 reversed-phase preparative column (e.g., 250 x 10 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 90% Acetonitrile with 0.1% TFA
-
Crude extract dissolved in a suitable solvent
Procedure:
-
System Preparation:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
-
Sample Injection:
-
Inject 1 mL of the crude extract.[1]
-
-
Chromatographic Separation:
-
Run an isocratic elution with 90% acetonitrile containing 0.1% TFA at a flow rate of 20 mL/min.[1]
-
-
Fraction Collection:
-
Collect fractions based on the peaks detected at 210 nm.
-
-
Post-Purification:
-
Analyze the collected fractions using analytical HPLC-MS to confirm the identity and purity of the fusaricidin analogs.
-
Data Presentation
Table 1: Physicochemical Properties of Selected Fusaricidin Analogs
| Fusaricidin Analog | Molecular Formula | Molecular Weight (Da) |
| Fusaricidin A | C41H74N10O11 | 883.1 |
| Fusaricidin B | C42H76N10O11 | 897.1 |
| [ΔAla6] LI-F07a | C38H69N9O10 | 858 (approx.) |
Data sourced from PubChem and other scientific literature.[1][3][4]
Table 2: Example HPLC Parameters for Fusaricidin Analog Separation
| Parameter | Analytical Method | Preparative Method |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 10 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile | 90% Acetonitrile, 0.1% TFA |
| Gradient | 40% to 90% B in 30 min | Isocratic |
| Flow Rate | 0.8 mL/min | 20 mL/min |
| Detection | 210 nm | 210 nm |
| Injection Volume | 10 µL | 1 mL |
Parameters are based on published methods and may require optimization.[1]
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: Workflow for analytical HPLC of fusaricidin analogs.
References
- 1. Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Fusaricidin A | C41H74N10O11 | CID 21581469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fusaricidin B | C42H76N10O11 | CID 139583239 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming low solubility of Fusaricidin B in aqueous solutions.
Welcome to the technical support center for Fusaricidin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the low aqueous solubility of Fusaricidin B.
Frequently Asked Questions (FAQs)
Q1: What is Fusaricidin B and what are its basic physicochemical properties? Fusaricidin B is a cyclic depsipeptide antibiotic belonging to the fusaricidin family, which is produced by the bacterium Paenibacillus polymyxa.[1][2] These compounds are known for their antifungal and antibacterial activities.[1][2] Fusaricidin B is characterized as a white powder and is a lipopeptide, containing a unique fatty acid component (15-guanidino-3-hydroxypentadecanoic acid) and a hexadepsipeptide ring.[1][3][4]
Q2: What is the general solubility profile of Fusaricidin B? Fusaricidin B exhibits poor solubility in aqueous solutions. Its lipophilic nature makes it only slightly soluble in water. However, it is readily soluble in organic solvents like methanol (MeOH) and dimethyl sulfoxide (DMSO). It is considered insoluble in less polar organic solvents such as chloroform (CHCl₃) and n-hexane.[1]
Q3: How can I prepare a stock solution of Fusaricidin B? Given its solubility profile, the recommended method for preparing a stock solution is to dissolve Fusaricidin B in an appropriate organic solvent. DMSO is a highly effective choice for creating a concentrated stock solution. Methanol can also be used.[1] It is crucial to ensure the compound is fully dissolved before making further dilutions.
Q4: What general strategies exist for improving the aqueous solubility of compounds like Fusaricidin B? For poorly water-soluble drugs, several techniques can be employed to enhance solubility. These include:
-
pH Adjustment: Modifying the pH of the aqueous solution can improve the solubility of ionizable compounds.[5][6] Fusaricidin B contains a guanidine group, which is basic and positively charged at neutral pH, suggesting its solubility may be pH-dependent.[7]
-
Use of Co-solvents: Adding a water-miscible organic solvent (a co-solvent) such as ethanol or propylene glycol to the aqueous medium can increase the solubility of hydrophobic compounds.[8]
-
Surfactants and Micelles: Surfactants can form micelles in aqueous solutions that encapsulate hydrophobic molecules, thereby increasing their apparent solubility.[6][9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively shield the hydrophobic drug from water and improve its solubility.[6][8]
-
Advanced Formulations: For in vivo applications, strategies like creating solid dispersions, nanosuspensions, or lipid-based nanoemulsions are often employed.[9]
Troubleshooting Guide
Problem: My Fusaricidin B precipitated when I diluted my DMSO stock solution into an aqueous buffer.
-
Cause: This is a common issue known as "crashing out," which occurs when a drug dissolved in a good organic solvent is introduced into a poor solvent (in this case, your aqueous buffer). The concentration of Fusaricidin B has exceeded its solubility limit in the final aqueous medium.
-
Solutions:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but as low as possible to avoid affecting your experiment. For many cell-based assays, a final DMSO concentration of <0.5% is recommended.
-
Modify Dilution Technique: Add the DMSO stock solution to the aqueous buffer drop-wise while vigorously vortexing or stirring. This rapid mixing can help prevent localized high concentrations and immediate precipitation.
-
Lower the Working Concentration: If possible, reduce the final desired concentration of Fusaricidin B in your experiment to a level below its aqueous solubility limit.
-
Employ Solubilizing Excipients: Consider pre-mixing your stock solution with a non-ionic surfactant (e.g., Tween® 80, Kolliphor® EL) or using a co-solvent system as described in the protocols below.
-
Problem: I need to prepare an aqueous formulation for an in vivo study, but high concentrations of organic solvents are toxic.
-
Cause: Many organic solvents like DMSO can cause toxicity in animal models, especially at higher concentrations or with chronic dosing. Therefore, alternative formulation strategies are required.
-
Solutions:
-
Co-solvent Systems: Investigate biocompatible co-solvents such as propylene glycol, polyethylene glycol 400 (PEG-400), or ethanol in combination with water.[10]
-
Surfactant-based Formulations: Develop a micellar solution using pharmaceutically acceptable surfactants. This can significantly enhance aqueous solubility without relying on high concentrations of organic solvents.[9]
-
Cyclodextrin Complexation: Use modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) to form an inclusion complex with Fusaricidin B.[8] This is a widely used method to improve the solubility and stability of hydrophobic drugs for parenteral administration.
-
Nanosuspensions: This technology involves reducing the particle size of the drug to the sub-micron range, which increases the surface area and dissolution rate.[9]
-
Data Summary
The qualitative solubility of Fusaricidin B in various solvents is summarized below.
| Solvent | Solubility | Reference |
| Water | Slightly Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Easily Soluble | [1] |
| Methanol (MeOH) | Easily Soluble | [1] |
| Chloroform (CHCl₃) | Insoluble | [1] |
| n-Hexane | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a Fusaricidin B Stock Solution
-
Objective: To prepare a high-concentration stock solution of Fusaricidin B in DMSO.
-
Materials:
-
Fusaricidin B (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and vortex mixer
-
-
Methodology:
-
Weigh the desired amount of Fusaricidin B powder accurately using an analytical balance in a suitable vial.
-
Calculate the volume of DMSO required to achieve the target concentration (e.g., 10 mg/mL or 20 mM).
-
Add the calculated volume of DMSO to the vial containing the Fusaricidin B powder.
-
Cap the vial tightly and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Method for Aqueous Dilution
-
Objective: To dilute the DMSO stock solution into an aqueous buffer for experimental use while minimizing precipitation.
-
Materials:
-
Fusaricidin B stock solution (from Protocol 1)
-
Target aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
-
Methodology:
-
Warm the required volume of aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vigorously vortexing the aqueous buffer, add the required volume of the Fusaricidin B stock solution drop-by-drop or in a very slow stream.
-
Continue vortexing for an additional 30-60 seconds after adding the stock solution to ensure thorough mixing.
-
Use the final working solution immediately. Do not store diluted aqueous solutions for extended periods unless their stability has been confirmed.
-
Visual Guides
References
- 1. scispace.com [scispace.com]
- 2. Fusaricidins B, C and D, new depsipeptide antibiotics produced by Bacillus polymyxa KT-8: isolation, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fusaricidin A, a new depsipeptide antibiotic produced by Bacillus polymyxa KT-8. Taxonomy, fermentation, isolation, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 7. Fusaricidin-Type Compounds Create Pores in Mitochondrial and Plasma Membranes of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility and thermodynamics of apremilast in different mono solvents: Determination, correlation and molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Fusaricidin B under different pH and temperature conditions.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fusaricidin B. This resource provides guidance on assessing the stability of Fusaricidin B under various pH and temperature conditions. While specific public data on the stability of Fusaricidin B is limited, this guide offers general protocols, troubleshooting advice, and frequently asked questions based on standard practices for similar lipopeptide antibiotics.
Frequently Asked Questions (FAQs)
Q1: Where can I find specific data on the stability of Fusaricidin B at different pH and temperature values?
A1: Currently, there is a lack of publicly available, detailed studies specifically quantifying the stability of Fusaricidin B under a range of pH and temperature conditions. The existing literature primarily focuses on its isolation, structural characterization, and biological activities.[1][2][3][4] Therefore, researchers will likely need to perform their own stability studies to determine these parameters for their specific formulations or experimental conditions.
Q2: What is a typical experimental design for assessing the pH and temperature stability of a compound like Fusaricidin B?
A2: A standard approach involves a forced degradation study.[5][6][7] This type of study exposes the drug substance to conditions more severe than its intended storage to accelerate degradation.[5][6] For pH stability, Fusaricidin B would be incubated in a series of buffers with varying pH values (e.g., acidic, neutral, and basic) at a constant temperature. For temperature stability, samples would be stored at a range of temperatures (e.g., refrigerated, room temperature, and elevated temperatures) at a constant pH. Aliquots are then taken at specific time points and analyzed for the remaining concentration of the active compound.
Q3: What analytical methods are suitable for quantifying Fusaricidin B and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method frequently used for stability testing of pharmaceuticals.[8] A reverse-phase HPLC (RP-HPLC) method with UV detection would be a suitable starting point for separating and quantifying Fusaricidin B from its potential degradation products.[9] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of any degradation products formed.[4][8]
Q4: How can I interpret the data from my stability study?
A4: The data, typically presented as the percentage of Fusaricidin B remaining over time, can be used to determine the degradation kinetics (e.g., zero-order or first-order) under each condition. This information helps in predicting the shelf-life of the compound and identifying the optimal storage conditions. Plotting the natural logarithm of the concentration versus time can help determine if the degradation follows first-order kinetics.
Troubleshooting Guide
Q: My HPLC chromatogram shows multiple peaks, but I'm not sure which one is Fusaricidin B. How can I confirm?
A: To identify the peak corresponding to Fusaricidin B, you should run a standard of pure Fusaricidin B under the same HPLC conditions. The retention time of the peak from your standard should match the retention time of the main peak in your experimental samples. If a pure standard is not available, you may need to use techniques like mass spectrometry to identify the peak with the correct molecular weight for Fusaricidin B.[4]
Q: I'm observing a rapid loss of Fusaricidin B activity in my samples, even under mild conditions. What could be the cause?
A: Several factors could contribute to this. First, ensure the purity of your Fusaricidin B sample, as impurities could catalyze degradation. Second, consider potential interactions with your buffer components or storage containers. Some compounds can adsorb to certain plastics. Using low-protein-binding tubes might mitigate this. Finally, re-evaluate your analytical method to ensure that the observed loss is not an artifact of the detection process.
Q: The concentration of Fusaricidin B appears to be increasing in some of my samples over time. Is this possible?
A: An apparent increase in concentration is highly unlikely and usually points to an issue with the experimental procedure or data analysis. Potential causes include evaporation of the solvent from your samples, leading to a more concentrated solution, or variability in your analytical method. Ensure your sample containers are well-sealed and that your analytical method is validated for reproducibility.
Data Presentation: Stability of Fusaricidin B (Hypothetical Data)
| Temperature (°C) | pH | % Fusaricidin B Remaining (Day 7) |
| 4 | 4.0 | 98.5% |
| 4 | 7.0 | 99.2% |
| 4 | 9.0 | 97.8% |
| 25 | 4.0 | 90.1% |
| 25 | 7.0 | 95.6% |
| 25 | 9.0 | 85.3% |
| 40 | 4.0 | 75.4% |
| 40 | 7.0 | 82.1% |
| 40 | 9.0 | 60.7% |
Experimental Protocol: pH and Temperature Stability of Fusaricidin B
This protocol provides a general methodology for assessing the stability of Fusaricidin B.
1. Materials:
-
Fusaricidin B of known purity
-
Buffers of varying pH (e.g., pH 4.0, 7.0, 9.0)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Temperature-controlled incubators or water baths
-
Calibrated pH meter
-
HPLC system with UV detector
-
Low-protein-binding microcentrifuge tubes
2. Preparation of Solutions:
-
Prepare a stock solution of Fusaricidin B in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Prepare buffers at the desired pH values (e.g., citrate buffer for pH 4.0, phosphate buffer for pH 7.0, and borate buffer for pH 9.0).
3. Experimental Setup:
-
For each pH and temperature condition to be tested, dilute the Fusaricidin B stock solution with the appropriate buffer to a final working concentration.
-
Aliquot the solutions into labeled, sealed, low-protein-binding tubes.
-
Place the tubes in the respective temperature-controlled environments.
-
Prepare a "time zero" sample for each condition by immediately analyzing an aliquot after preparation.
4. Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 3, 7, and 14 days), withdraw an aliquot from each condition.
-
If necessary, quench the degradation reaction (e.g., by freezing or pH neutralization).
-
Analyze the samples by a validated stability-indicating RP-HPLC method. The percentage of remaining Fusaricidin B can be calculated by comparing the peak area at each time point to the peak area at time zero.
5. Data Analysis:
-
Plot the percentage of remaining Fusaricidin B against time for each condition.
-
Determine the degradation rate constant (k) for each condition by fitting the data to an appropriate kinetic model (e.g., first-order degradation).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for conducting a pH and temperature stability study.
Caption: Workflow for Fusaricidin B stability testing.
References
- 1. Fusaricidins, Polymyxins and Volatiles Produced by Paenibacillus polymyxa Strains DSM 32871 and M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fusaricidins B, C and D, new depsipeptide antibiotics produced by Bacillus polymyxa KT-8: isolation, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Paenibacillus polymyxa produces fusaricidin-type antifungal antibiotics active against Leptosphaeria maculans, the causative agent of blackleg disease of canola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. longdom.org [longdom.org]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fusaricidin B Purification
Welcome to the technical support center for the purification of Fusaricidin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction and purification of Fusaricidin B.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying Fusaricidin B from a fermentation broth?
A1: The general strategy involves a multi-step process that typically begins with solvent extraction from the culture broth, followed by one or more chromatographic separation steps. A common approach includes:
-
Extraction: Initial extraction of the culture supernatant with a solvent like n-butanol.
-
Preliminary Chromatography: Separation of the crude extract using silica gel column chromatography.
-
High-Resolution Chromatography: Further purification using reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate Fusaricidin B from other fusaricidin analogs.[1][2]
Q2: Which analytical techniques are most suitable for monitoring the purity of Fusaricidin B extracts?
A2: The most common and effective analytical techniques are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC with a C18 column is frequently used to separate and quantify fusaricidin analogs. Detection is typically performed at UV wavelengths around 210 nm.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the identity of Fusaricidin B by its mass-to-charge ratio (m/z) and for identifying other fusaricidin variants present in the extract.[5]
Q3: What are some of the major challenges in purifying Fusaricidin B?
A3: A significant challenge is the presence of multiple, structurally similar fusaricidin analogs (e.g., Fusaricidin A, C, and D) in the culture broth.[1][6] These analogs often have very similar retention times in chromatography, making their separation difficult and requiring highly optimized purification protocols to achieve high purity of Fusaricidin B.[2]
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the purification of Fusaricidin B.
HPLC Purification Issues
| Problem | Possible Causes | Solutions |
| Broad or Tailing Peaks | 1. Column contamination.[7] 2. Column void or degradation. 3. Inappropriate mobile phase pH. | 1. Wash the column with a strong solvent.[7] 2. Replace the column. Use a guard column to protect the analytical column. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Poor Resolution Between Fusaricidin Analogs | 1. Mobile phase composition is not optimal. 2. Inappropriate column chemistry. | 1. Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting peaks. 2. Experiment with different column chemistries (e.g., C8, phenyl-hexyl) or columns with higher efficiency (smaller particle size). |
| Low Recovery from HPLC | 1. Adsorption of the compound onto the column. 2. Degradation of the compound on the column. | 1. Add a small amount of a competing agent to the mobile phase. Ensure all collected fractions are analyzed. 2. Check the stability of Fusaricidin B at the mobile phase pH and temperature. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector.[8] 2. Late elution from a previous injection.[8] | 1. Use high-purity solvents and flush the injector.[8] 2. Implement a column wash step at the end of each run with a strong solvent.[8] |
Extraction and General Purification Issues
| Problem | Possible Causes | Solutions |
| Low Yield of Crude Extract | 1. Inefficient solvent extraction. 2. Suboptimal fermentation conditions leading to low production. | 1. Optimize the solvent-to-broth ratio and the number of extraction cycles. Consider alternative extraction techniques.[9] 2. Review and optimize fermentation parameters such as medium composition, pH, and temperature. |
| Presence of Many Impurities After Initial Extraction | 1. The chosen solvent is not selective enough. 2. Lysis of bacterial cells releases intracellular components. | 1. Try a different extraction solvent or a series of extractions with solvents of varying polarity. 2. Optimize the centrifugation and filtration steps to remove cell debris before extraction. |
Mass Spectrometry Analysis Issues
| Problem | Possible Causes | Solutions |
| Poor Signal Intensity | 1. Low sample concentration. 2. Ion suppression from co-eluting impurities. | 1. Concentrate the sample before analysis. 2. Improve the chromatographic separation to remove interfering compounds. |
| Inaccurate Mass Measurement | 1. The instrument is not properly calibrated. 2. Presence of adducts (e.g., sodium, potassium). | 1. Perform regular mass calibration with appropriate standards. 2. Analyze the mass spectrum for common adducts and adjust the interpretation accordingly. |
Data Presentation
The following table summarizes production yields of fusaricidins reported in the literature. Note that yields can vary significantly depending on the producing strain and fermentation conditions.
| Fusaricidin Type | Producing Strain | Fermentation Medium | Yield | Reference |
| Total Fusaricidins (A and B) | Paenibacillus kribbensis CU01 | Modified M9 medium | 581 mg/L | |
| Fusaricidin LI-F07a | Paenibacillus polymyxa WLY78 | Not specified | ~60 mg/L | [3][4] |
| [ΔAla⁶] Fusaricidin LI-F07a | Engineered P. polymyxa WLY78 | Not specified | ~55 mg/L | [3][4] |
| Fusaricidin B | Bacillus polymyxa KT-8 | Not specified | 8 mg (from an unspecified volume of broth) | [2] |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of Fusaricidin B
This protocol is based on the methods described for the isolation of fusaricidins.[1][2]
-
Fermentation and Extraction:
-
Culture Bacillus polymyxa or a similar producing strain in a suitable fermentation medium.
-
Centrifuge the culture broth to separate the supernatant from the cells.
-
Extract the supernatant with an equal volume of n-butanol (n-BuOH) three times.
-
Combine the n-BuOH extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a small volume of a suitable solvent (e.g., chloroform-methanol mixture).
-
Load the dissolved extract onto a silica gel column (e.g., Wakogel C-200).
-
Elute the column with a stepwise gradient of increasing methanol in chloroform.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing Fusaricidin B.
-
Pool the relevant fractions and evaporate the solvent.
-
Protocol 2: RP-HPLC Purification of Fusaricidin B
This protocol outlines a general method for the final purification of Fusaricidin B using RP-HPLC.[3][4]
-
Sample Preparation:
-
Dissolve the partially purified extract from the silica gel column in the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 40% B to 90% B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 210 nm.
-
-
Fraction Collection:
-
Collect the peak corresponding to the retention time of Fusaricidin B.
-
Confirm the identity and purity of the collected fraction using LC-MS.
-
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Fusaricidin B induced membrane pore formation leading to cell death.
Caption: Fusaricidin-induced salicylic acid signaling pathway in plants.
References
- 1. Fusaricidins B, C and D, new depsipeptide antibiotics produced by Bacillus polymyxa KT-8: isolation, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa [frontiersin.org]
- 4. Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fusaricidin Produced by Paenibacillus polymyxa WLY78 Induces Systemic Resistance against Fusarium Wilt of Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of the effects of different purification methods on the yield and purity of cow milk extracellular vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maxapress.com [maxapress.com]
- 8. Comparison of Purification Process systems - Interchim [flash-chromatography.com]
- 9. researchgate.net [researchgate.net]
Challenges in the large-scale production of Fusaricidin B.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions, and detailed protocols for overcoming challenges in the large-scale production of Fusaricidin B.
Frequently Asked Questions (FAQs)
Q1: What is Fusaricidin B? A1: Fusaricidin B is a cyclic depsipeptide antibiotic, part of the broader fusaricidin family of compounds that includes variants A, C, and D.[1][2] These molecules are known for their potent antifungal and Gram-positive antibacterial activities.[1] Structurally, Fusaricidin B is a hexadepsipeptide that differs from the main component, Fusaricidin A, by featuring a D-Gln residue in place of D-Asn.[1][2] Like other fusaricidins, it contains a unique lipid moiety, 15-guanidino-3-hydroxypentadecanoic acid (GHPD).[3]
Q2: What microorganism is the primary producer of Fusaricidin B? A2: Fusaricidin B is produced by strains of the bacterium Paenibacillus polymyxa (formerly Bacillus polymyxa).[1][4][5] This bacterium is a common rhizosphere inhabitant known for producing a variety of antimicrobial compounds, including polymyxins and the fusaricidin family.[6][7]
Q3: What is the biosynthetic mechanism for Fusaricidin B? A3: Fusaricidin B is synthesized non-ribosomally by a large, multi-functional enzyme complex known as Fusaricidin synthetase A (FusA).[8][9] The fusA gene is part of the larger fus gene cluster responsible for the entire biosynthetic pathway.[10] The FusA synthetase is composed of six distinct modules, each responsible for incorporating one of the six amino acid residues into the final peptide chain.[5][8]
Q4: What are the primary challenges in the large-scale production of Fusaricidin B? A4: The main challenges include:
-
Low Fermentation Yield: Wild-type strains often produce fusaricidins in low titers, with reported yields typically ranging from 12 to 76 mg/L.[8]
-
Product Heterogeneity: P. polymyxa naturally produces a complex mixture of fusaricidin analogs (A, B, C, D, etc.), which complicates downstream purification and reduces the specific yield of Fusaricidin B.[3][10][11]
-
Complex Fermentation Control: Fusaricidin production is highly sensitive to environmental factors such as pH, temperature, aeration, and the composition of the culture medium, including specific metal ions.[6][12]
-
Purification Complexity: The similar physicochemical properties of the different fusaricidin analogs make their separation via chromatography challenging.[4]
Troubleshooting Guide
Problem: Consistently low or no yield of Fusaricidin B.
// Node Definitions with Color and Font Contrast start [label="Low Fusaricidin B Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape="ellipse"]; check_fermentation [label="Verify Fermentation Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; check_media [label="Assess Media Composition", fillcolor="#FBBC05", fontcolor="#202124"]; check_strain [label="Evaluate Strain Integrity", fillcolor="#FBBC05", fontcolor="#202124"];
temp [label="Temperature Correct?\n(e.g., 28-30°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; ph [label="pH Optimal?\n(e.g., 6.5-7.0)", fillcolor="#F1F3F4", fontcolor="#202124"]; aeration [label="Aeration Sufficient?", fillcolor="#F1F3F4", fontcolor="#202124"];
carbon_source [label="Carbon Source Optimal?\n(e.g., PDB)", fillcolor="#F1F3F4", fontcolor="#202124"]; nitrogen_source [label="Nitrogen Source Adequate?", fillcolor="#F1F3F4", fontcolor="#202124"]; metal_ions [label="Trace Metals Present?\n(e.g., Fe³⁺, Pb²⁺)", fillcolor="#F1F3F4", fontcolor="#202124"];
viability [label="Check Inoculum Viability\n & Spore Count", fillcolor="#F1F3F4", fontcolor="#202124"]; contamination [label="Screen for Contamination", fillcolor="#F1F3F4", fontcolor="#202124"];
solution [label="Systematically Optimize Each Parameter", fillcolor="#34A853", fontcolor="#FFFFFF", shape="ellipse"];
// Edges start -> check_fermentation [color="#5F6368"]; start -> check_media [color="#5F6368"]; start -> check_strain [color="#5F6368"];
check_fermentation -> temp [label="No", color="#EA4335"]; check_fermentation -> ph [label="No", color="#EA4335"]; check_fermentation -> aeration [label="No", color="#EA4335"];
check_media -> carbon_source [label="No", color="#EA4335"]; check_media -> nitrogen_source [label="No", color="#EA4335"]; check_media -> metal_ions [label="No", color="#EA4335"];
check_strain -> viability [label="No", color="#EA4335"]; check_strain -> contamination [label="No", color="#EA4335"];
{temp, ph, aeration, carbon_source, nitrogen_source, metal_ions, viability, contamination} -> solution [color="#34A853"]; } } Caption: Troubleshooting decision tree for low Fusaricidin B yield.
-
Possible Cause 1: Suboptimal Fermentation Conditions.
-
Solution: Fusaricidin production by P. polymyxa is growth-phase dependent, often peaking around the onset of sporulation.[4] Verify that key parameters are within the optimal range. The ideal temperature is typically around 28-30°C and pH should be maintained near neutral (6.5-7.0).[8][12] Ensure adequate aeration, as oxygen limitation can severely impact secondary metabolite production.
-
-
Possible Cause 2: Inadequate Media Composition.
-
Solution: The choice of carbon and nitrogen sources is critical. Potato Dextrose Broth (PDB) has been shown to be effective for optimal production.[4] Critically, trace metal concentration can significantly modulate yield. Supplementing the medium with iron (Fe³⁺) up to 50 µM can increase production by 33-49%, but higher concentrations become inhibitory.[6] The addition of lead (Pb²⁺) at 200-600 µM has been shown to boost production by 15-70% by increasing the relative expression of the fusA gene.[13]
-
-
Possible Cause 3: Strain and Inoculum Issues.
-
Solution: Ensure the viability and purity of your P. polymyxa seed culture. Inconsistent inoculum size or age can lead to batch-to-batch variability. Maintain a standardized protocol for inoculum preparation, for instance, using a consistent concentration of colony-forming units (CFU/mL).[8] Regularly check for microbial contamination, which can outcompete the producer strain or alter culture conditions.
-
Problem: Difficulty separating Fusaricidin B from other analogs (A, C, D).
-
Possible Cause: Co-elution during chromatography.
-
Solution: The fusaricidin analogs are structurally very similar, leading to overlapping peaks in reverse-phase chromatography. To improve separation, optimize your HPLC gradient. A shallow gradient using acetonitrile and water with 0.1% formic acid can enhance resolution on a C18 column.[8] Consider multi-step purification. An initial size-exclusion chromatography step can help separate fusaricidins from other unrelated metabolites before a high-resolution reverse-phase step.[4]
-
Quantitative Data Summary
Table 1: Effect of Metal Ion Supplementation on Fusaricidin Production
| Metal Ion | Concentration Range | Observed Effect on Yield | Reference |
| Iron (Fe³⁺) | up to 50 µM | 33-49% increase | [6] |
| Iron (Fe³⁺) | > 50 µM | Inhibitory | [6] |
| Lead (Pb²⁺) | 200 - 600 µM | 15-70% increase | [13] |
Table 2: Typical Fermentation and HPLC Parameters
| Parameter | Recommended Value / Condition | Reference |
| Fermentation | ||
| Producing Strain | Paenibacillus polymyxa | [4][8] |
| Culture Medium | Potato Dextrose Broth (PDB) or Katznelson–Lochhead (KL) Broth | [4][8] |
| Temperature | 28 - 30°C | [8][12] |
| pH | 6.5 - 7.0 | [12] |
| Incubation Time | 48 - 96 hours | [9][12] |
| Analytical HPLC | ||
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm) | [8] |
| Mobile Phase A | 0.1% Formic Acid in Water | [8] |
| Mobile Phase B | Acetonitrile | [8] |
| Flow Rate | 0.8 - 1.0 mL/min | [8] |
| Detection | UV at 210 nm | [8] |
Experimental Protocols
Protocol 1: Shake-Flask Fermentation for Fusaricidin B Production
-
Inoculum Preparation:
-
Production Culture:
-
Transfer the seed culture into a 2L baffled flask containing 500 mL of production medium (e.g., Potato Dextrose Broth). The inoculum volume should be 2-5% (v/v).
-
If desired, supplement the medium with filter-sterilized metal ion solutions to achieve final concentrations as indicated in Table 1.
-
Incubate the production culture at 30°C with vigorous shaking (200-220 rpm) for 48-96 hours.[12]
-
-
Monitoring:
-
Withdraw samples aseptically every 12-24 hours to monitor cell growth (OD₆₀₀) and Fusaricidin B production via HPLC analysis of a small-scale extract.
-
Protocol 2: Extraction and Preliminary Purification of Fusaricidin B
-
Harvesting:
-
Centrifuge the culture broth from Protocol 1 at 10,000 x g for 15 minutes to pellet the cells and spores.[7] Separate the supernatant and the cell pellet.
-
-
Extraction:
-
Method A (From Supernatant): Extract the culture supernatant twice with an equal volume of n-butanol.[1] Pool the organic layers and evaporate to dryness under reduced pressure.
-
Method B (From Cells): Resuspend the cell pellet in methanol and stir for 4-6 hours at room temperature.[4] Centrifuge to remove cell debris and collect the methanol extract. Evaporate the methanol to obtain the crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the filtered sample onto a preparative C18 HPLC column.
-
Elute using a shallow gradient of acetonitrile. For example, from 10% to 90% acetonitrile over 60 minutes.[8]
-
Collect fractions based on the UV chromatogram (210 nm) corresponding to the expected retention time of Fusaricidin B and other analogs.
-
Analyze the collected fractions using LC-MS to confirm the presence and purity of Fusaricidin B (molecular mass ~897 Da).[11]
-
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Fusaricidins B, C and D, new depsipeptide antibiotics produced by Bacillus polymyxa KT-8: isolation, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Novel Fusaricidins Produced by Paenibacillus polymyxa-M1 Using MALDI-TOF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Frontiers | Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa [frontiersin.org]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fusaricidins, Polymyxins and Volatiles Produced by Paenibacillus polymyxa Strains DSM 32871 and M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fusaricidin Produced by Paenibacillus polymyxa WLY78 Induces Systemic Resistance against Fusarium Wilt of Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Genetic Engineering of Paenibacillus polymyxa for Enhanced Fusaricidin B Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genetic engineering of Paenibacillus polymyxa to increase the production of the antifungal compound, Fusaricidin B.
Frequently Asked Questions (FAQs)
Q1: What are the primary genetic engineering strategies to enhance Fusaricidin B production in Paenibacillus polymyxa?
A1: The primary strategies focus on a few key areas:
-
Overexpression of the fus gene cluster: The entire biosynthetic gene cluster responsible for fusaricidin production can be placed under the control of a strong, constitutive promoter to drive higher levels of transcription.
-
Modification of the Fusaricidin Synthetase A (FusA): FusA is a non-ribosomal peptide synthetase (NRPS) with a modular structure. Deleting or modifying specific modules within the fusA gene can lead to the production of novel fusaricidin analogs with potentially enhanced antifungal activity. For example, the deletion of the sixth module of FusA has been shown to produce a novel derivative with increased efficacy[1][2].
-
Manipulation of regulatory pathways: The KinB-Spo0A-AbrB signaling pathway is a key regulator of fusaricidin biosynthesis. Inactivating negative regulators, such as AbrB, can lead to the overproduction of fusaricidin[3].
-
CRISPR-Cas9 mediated genome editing: This powerful tool allows for precise and efficient gene knockouts, insertions, and modifications to optimize the metabolic pathways for fusaricidin production[4][5][6].
Q2: What are the main challenges encountered when genetically modifying Paenibacillus polymyxa?
A2: Researchers often face several challenges:
-
Low transformation efficiency: P. polymyxa is notoriously difficult to transform. This is often attributed to a strong restriction-modification system that degrades foreign DNA. Optimizing electroporation protocols and using shuttle plasmids can help overcome this issue.
-
Lack of efficient genetic tools: While tools are being developed, the range of well-characterized promoters, plasmids, and selection markers for P. polymyxa is more limited compared to model organisms like E. coli or Bacillus subtilis.
-
Genomic instability: Large plasmids or genetic modifications can sometimes be unstable in P. polymyxa, leading to loss of the engineered construct over time.
Q3: Can engineering the FusA synthetase lead to different types of fusaricidins?
A3: Yes. The modular nature of the FusA non-ribosomal peptide synthetase (NRPS) makes it amenable to engineering. Each module is responsible for the incorporation of a specific amino acid into the peptide chain of fusaricidin. By deleting or swapping these modules, it is possible to create novel fusaricidin derivatives with altered structures and potentially improved antifungal properties. One study demonstrated that deleting the sixth module of FusA resulted in a new fusaricidin analog with a molecular weight of 858 Da and a one-fold increase in antifungal activity[1][2][7].
Q4: What is the KinB-Spo0A-AbrB signaling pathway and how does it regulate fusaricidin production?
A4: This is a key signal transduction pathway that controls the biosynthesis of fusaricidin. In this pathway, the sensor kinase KinB phosphorylates the master regulator Spo0A. Phosphorylated Spo0A, in turn, represses the transcription of the gene encoding the transition state regulator AbrB. AbrB is a direct repressor of the fus gene cluster. Therefore, by repressing abrB, Spo0A indirectly activates the transcription of the fus genes and enhances fusaricidin production. Targeting this pathway, for instance by knocking out the abrB gene, is a viable strategy to increase fusaricidin yield[3].
Troubleshooting Guides
Problem 1: Low or no transformants after electroporation.
| Possible Cause | Troubleshooting Step |
| Inefficient competent cell preparation | Ensure the P. polymyxa culture is harvested at the mid-logarithmic growth phase (OD600 of 0.4-0.7). Use fresh, high-quality reagents for preparing the electroporation buffer. |
| Degradation of plasmid DNA by restriction enzymes | Propagate the plasmid in a methylation-deficient E. coli strain (e.g., dam-/dcm-) before transforming P. polymyxa. This can help to bypass the native restriction-modification system of the host. |
| Suboptimal electroporation parameters | Optimize the electroporation voltage, capacitance, and resistance. A common starting point is 1.8-2.0 kV, 25 µF, and 200-400 Ω. Ensure the electroporation cuvettes and DNA are kept on ice before the pulse. |
| Poor recovery of cells after electroporation | Immediately after the pulse, add pre-warmed SOC medium to the cuvette and incubate at 30-37°C for at least 2-4 hours with gentle shaking to allow the cells to recover before plating on selective media. |
Problem 2: Unsuccessful gene knockout via homologous recombination.
| Possible Cause | Troubleshooting Step |
| Inefficient homologous recombination | Increase the length of the homologous arms flanking the selection marker in your knockout construct to at least 1 kb. Consider using a suicide plasmid that cannot replicate in P. polymyxa to increase the selection pressure for recombination events. Denaturing the suicide plasmid DNA before transformation can also enhance recombination frequency[8][9][10]. |
| Incorrect selection pressure | Ensure the antibiotic concentration in your selective plates is appropriate for P. polymyxa. Perform a kill curve with the wild-type strain to determine the minimum inhibitory concentration (MIC). |
| False positives | Verify the gene knockout by PCR using primers that anneal outside the homologous regions and by Southern blotting. Sequence the PCR products to confirm the correct integration of the marker gene. |
Problem 3: Low yield of Fusaricidin B in the engineered strain.
| Possible Cause | Troubleshooting Step | | Suboptimal culture conditions | Optimize the fermentation medium composition (carbon and nitrogen sources), pH, temperature, and aeration. Fusaricidin production is often growth-phase dependent, so optimize the harvest time. | | Instability of the engineered construct | If the genetic modification is on a plasmid, consider integrating the expression cassette into the P. polymyxa chromosome for greater stability. | | Metabolic burden on the cells | Overexpression of a large gene cluster can impose a significant metabolic load on the cells, potentially redirecting resources away from growth and secondary metabolite production. Consider using inducible promoters to control the timing of gene expression. | | Regulatory pathways are still limiting production | Even with overexpression of the fus cluster, native regulatory networks might still be repressing production. Consider engineering the regulatory pathways, such as knocking out the abrB gene, in combination with your primary engineering strategy. |
Quantitative Data
Table 1: Comparison of Fusaricidin Production in Wild-Type and Engineered Paenibacillus polymyxa Strains
| Strain | Genetic Modification | Fusaricidin Type | Fermentation Yield (mg/L) | Antifungal Activity | Reference |
| P. polymyxa WLY78 (Wild-Type) | - | Fusaricidin LI-F07a | Not explicitly stated, used as baseline | Baseline | [1][2] |
| P. polymyxa WLY78 ΔM6 | Deletion of the 6th module of FusA | [ΔAla⁶] fusaricidin LI-F07a | ~55 | 1-fold increase compared to wild-type | [1][2][7] |
| P. polymyxa WLY78 (fusA⁻ mutant) | Inactivation of the fusA gene | None | - | Lost antifungal activity | [5] |
Table 2: Biocontrol Efficacy of Paenibacillus polymyxa Strains against Fusarium Wilt of Cucumber
| Strain | Biocontrol Efficacy (%) |
| P. polymyxa WLY78 (Wild-Type) | 73 |
| P. polymyxa WLY78 (fusA⁻ mutant) | 34 |
Experimental Protocols
Protocol 1: Electroporation of Paenibacillus polymyxa
This protocol is a generalized procedure and may require optimization for specific strains and plasmids.
Materials:
-
P. polymyxa strain
-
Appropriate liquid medium (e.g., LB or TSB)
-
Electroporation buffer (e.g., 10% glycerol)
-
Plasmid DNA (100-500 ng/µL)
-
SOC medium
-
Selective agar plates
-
Electroporator and 0.2 cm gap electroporation cuvettes
Procedure:
-
Inoculate a single colony of P. polymyxa into 5 mL of liquid medium and grow overnight at 30-37°C with shaking.
-
Inoculate 1 mL of the overnight culture into 100 mL of fresh medium and grow to an OD600 of 0.4-0.7.
-
Chill the culture on ice for 20-30 minutes.
-
Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold electroporation buffer.
-
Resuspend the final cell pellet in a small volume (e.g., 1/100th of the original culture volume) of ice-cold electroporation buffer. These are your competent cells.
-
Add 1-5 µL of plasmid DNA to 50-100 µL of competent cells and mix gently.
-
Transfer the mixture to a pre-chilled electroporation cuvette.
-
Pulse the cells with the electroporator. Typical settings for P. polymyxa are 1.8-2.0 kV, 25 µF, and 200-400 Ω.
-
Immediately add 1 mL of pre-warmed SOC medium to the cuvette.
-
Transfer the cell suspension to a sterile tube and incubate at 30-37°C for 2-4 hours with gentle shaking.
-
Plate appropriate dilutions of the cell suspension onto selective agar plates.
-
Incubate the plates at 30-37°C for 24-72 hours until colonies appear.
Protocol 2: Gene Knockout in Paenibacillus polymyxa via Homologous Recombination using a Suicide Plasmid
This protocol describes a general workflow for marker-exchange mutagenesis.
Materials:
-
P. polymyxa strain
-
Suicide plasmid (unable to replicate in P. polymyxa) containing an antibiotic resistance cassette flanked by homologous regions (at least 1 kb each) to the target gene.
-
Competent P. polymyxa cells (prepared as in Protocol 1).
-
Selective agar plates.
Procedure:
-
Construct the suicide plasmid:
-
Clone the upstream and downstream regions (homologous arms) of the target gene into a suicide vector.
-
Clone an antibiotic resistance cassette between the two homologous arms.
-
Verify the final construct by restriction digestion and sequencing.
-
-
Transform P. polymyxa:
-
Introduce the suicide plasmid into competent P. polymyxa cells via electroporation (as described in Protocol 1).
-
-
Select for single-crossover events:
-
Plate the transformed cells on agar plates containing the antibiotic corresponding to the resistance cassette on the suicide plasmid. Colonies that grow have integrated the plasmid into their chromosome via a single homologous recombination event.
-
-
Select for double-crossover events (optional, for markerless deletion):
-
This step often involves a counter-selection marker (e.g., sacB) on the suicide plasmid.
-
Grow the single-crossover mutants in non-selective medium to allow for a second recombination event to occur, which will excise the plasmid backbone and the wild-type copy of the gene.
-
Plate the cells on a medium that selects for the loss of the counter-selection marker (e.g., medium containing sucrose for sacB).
-
-
Verify the gene knockout:
-
Screen the resulting colonies by PCR using primers that bind outside the homologous regions. A successful knockout will result in a PCR product of a different size than the wild-type.
-
Confirm the knockout by Southern blotting or sequencing.
-
Visualizations
Signaling Pathway
Caption: The KinB-Spo0A-AbrB signaling pathway regulating Fusaricidin B biosynthesis.
Experimental Workflow
Caption: General workflow for the genetic engineering of Paenibacillus polymyxa.
Logical Relationship: Troubleshooting Transformation
Caption: Troubleshooting logic for low transformation efficiency in P. polymyxa.
References
- 1. Frontiers | Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa [frontiersin.org]
- 2. Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nccs.res.in [nccs.res.in]
- 4. Fusaricidins, Polymyxins and Volatiles Produced by Paenibacillus polymyxa Strains DSM 32871 and M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fusaricidin Produced by Paenibacillus polymyxa WLY78 Induces Systemic Resistance against Fusarium Wilt of Cucumber [mdpi.com]
- 6. Engineering the carbon and redox metabolism of Paenibacillus polymyxa for efficient isobutanol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simplified Method for Gene Knockout and Direct Screening of Recombinant Clones for Application in Paenibacillus polymyxa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simplified Method for Gene Knockout and Direct Screening of Recombinant Clones for Application in Paenibacillus polymyxa | PLOS One [journals.plos.org]
- 10. A Simplified Method for Gene Knockout and Direct Screening of Recombinant Clones for Application in Paenibacillus polymyxa - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing the production of unwanted fusaricidin byproducts.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fusaricidin production. Our goal is to help you minimize the generation of unwanted fusaricidin byproducts and optimize your fermentation processes.
Frequently Asked Questions (FAQs)
Q1: What are fusaricidins and their common byproducts?
Fusaricidins are a family of lipopeptide antibiotics produced by various strains of Paenibacillus polymyxa. They consist of a cyclic hexapeptide and a 15-guanidino-3-hydroxypentadecanoic acid (GHPD) fatty acid side chain. The primary fusaricidin analogs include fusaricidin A, B, C, and D, as well as several LI-F compounds.[1][2] These analogs differ in the amino acid composition of the peptide ring. While all fusaricidins exhibit some level of antifungal activity, certain analogs may be considered "unwanted" byproducts depending on the research or therapeutic goal due to differences in bioactivity or toxicity. For instance, fusaricidins A and B have been shown to be toxic to mammalian cells, which may be undesirable in many applications.[3][4]
Q2: How are different fusaricidin analogs synthesized?
The biosynthesis of fusaricidins is carried out by a large, multi-modular enzyme complex called a non-ribosomal peptide synthetase (NRPS), encoded by the fusA gene within the fus gene cluster.[5][6] Each module of the FusA synthetase is responsible for incorporating a specific amino acid into the growing peptide chain. The variation in fusaricidin analogs arises from the incorporation of different amino acids at specific positions in the peptide ring, which can be influenced by the genetic makeup of the producing strain and the availability of precursor amino acids in the fermentation medium.
Q3: What is the regulatory pathway controlling fusaricidin production?
The production of fusaricidin is controlled by a complex signaling pathway involving the proteins KinB, Spo0A, and AbrB. In this pathway, the sensor kinase KinB phosphorylates the sporulation regulator Spo0A. Phosphorylated Spo0A, in turn, represses the transcription of the abrB gene. The AbrB protein acts as a repressor of the fus gene cluster, so its downregulation by Spo0A leads to the expression of the fusaricidin biosynthesis genes and subsequent production of fusaricidins. This regulatory network links fusaricidin production to the process of sporulation in Paenibacillus polymyxa.
Troubleshooting Guides
This section provides solutions to common problems encountered during fusaricidin production.
Problem 1: High Levels of Unwanted Fusaricidin Byproducts
Symptom: Your fermentation yields a high proportion of undesired fusaricidin analogs (e.g., those with lower activity or higher toxicity).
Possible Causes:
-
Suboptimal Fermentation Conditions: The composition of the culture medium, pH, temperature, and aeration can all influence the relative production of different fusaricidin analogs.[3]
-
Genetic Background of the Strain: The specific strain of Paenibacillus polymyxa you are using may be genetically predisposed to producing a certain profile of fusaricidins.
Solutions:
-
Optimize Fermentation Parameters:
-
Medium Composition: Systematically vary the carbon and nitrogen sources, as well as the concentration of key metal ions like iron, to determine their effect on the fusaricidin production profile.[4]
-
pH and Temperature: Conduct small-scale fermentation experiments to identify the optimal pH and temperature that favor the production of your desired fusaricidin analog.
-
-
Genetic Engineering:
-
Gene Knockout: If a specific byproduct is consistently produced, consider knocking out the gene or module within the fusA gene cluster responsible for its synthesis. This can be achieved through techniques like homologous recombination using suicide vectors.[6]
-
Problem 2: Low Overall Fusaricidin Yield
Symptom: The total amount of fusaricidins produced in your fermentation is consistently low.
Possible Causes:
-
Suboptimal Growth Conditions: The growth of Paenibacillus polymyxa may be inhibited by factors such as nutrient limitation, improper pH, or inadequate aeration.
-
Inefficient Precursor Supply: The biosynthesis of fusaricidins requires a steady supply of specific amino acid and fatty acid precursors.
-
Regulatory Repression: The fus gene cluster may be repressed due to the regulatory pathway not being optimally activated.
Solutions:
-
Optimize Culture Conditions:
-
Media Optimization: Use a rich medium such as Potato Dextrose Broth (PDB) or optimize a defined medium to support robust growth.[7]
-
Aeration and Agitation: Ensure adequate oxygen supply by optimizing the agitation and aeration rates in your fermenter.
-
-
Precursor Feeding: Supplement the fermentation medium with the specific amino acids that constitute your desired fusaricidin analog.
-
Genetic Modification:
-
Overexpress Regulatory Genes: Consider overexpressing positive regulators or knocking out negative regulators (like abrB) of the fus gene cluster to enhance overall production.
-
Problem 3: Difficulty in Separating and Identifying Fusaricidin Analogs
Symptom: You are unable to achieve good separation of the different fusaricidin analogs using HPLC, or you are having trouble identifying the compounds by mass spectrometry.
Possible Causes:
-
Inappropriate HPLC Method: The column, mobile phase, or gradient may not be suitable for resolving the structurally similar fusaricidin analogs.
-
Suboptimal Mass Spectrometry Parameters: The ionization method or fragmentation energy may not be optimized for fusaricidins.
Solutions:
-
Optimize HPLC Method:
-
Column: Use a C18 reversed-phase column with a small particle size for high resolution.
-
Mobile Phase: A common mobile phase system is a gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%).
-
Gradient: Develop a shallow gradient to improve the separation of closely eluting peaks.
-
-
Optimize Mass Spectrometry Method:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is effective for ionizing fusaricidins.[6]
-
Tandem MS (MS/MS): Use MS/MS to obtain fragment ions that can help in the structural elucidation and differentiation of the various analogs. The fragmentation pattern of the GHPD side chain and the peptide ring are characteristic for each fusaricidin.
-
Data Presentation
While comprehensive quantitative data on the influence of fermentation parameters on the specific ratios of all fusaricidin byproducts is limited in the public domain, the following table summarizes the general effects observed in various studies. This information can guide your optimization experiments.
| Fermentation Parameter | Observed Effect on Fusaricidin Production | Reference |
| Iron (Fe³⁺) Concentration | Increased iron concentration up to 50 µM can enhance overall fusaricidin production. Higher concentrations may be inhibitory. | [4] |
| Lead (Pb²⁺) Concentration | Increasing lead concentrations (200-600 µM) have been shown to increase overall fusaricidin production. | [8] |
| Culture Medium | The composition of the culture medium (e.g., Landy vs. LB medium) can significantly alter the profile of fusaricidin analogs produced. | [5] |
| pH and Temperature | Optimal pH and temperature for antibiotic production by P. polymyxa have been reported around 8.0 and 38°C, respectively, for a specific strain. | [3] |
Experimental Protocols
Protocol 1: Extraction of Fusaricidins from Culture Broth
This protocol describes a general method for extracting fusaricidins from a Paenibacillus polymyxa fermentation broth.
Materials:
-
Paenibacillus polymyxa culture broth
-
Ethyl acetate
-
Methanol
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Vortex mixer
Procedure:
-
Centrifuge the fermentation broth to separate the supernatant and the cell pellet.
-
Supernatant Extraction: a. Mix the supernatant with an equal volume of ethyl acetate in a separatory funnel. b. Shake vigorously and allow the layers to separate. c. Collect the upper ethyl acetate layer. d. Repeat the extraction of the aqueous layer two more times with ethyl acetate. e. Pool the ethyl acetate extracts and evaporate to dryness using a rotary evaporator.[6]
-
Cell Pellet Extraction: a. Resuspend the cell pellet in methanol. b. Vortex vigorously for 1 hour to ensure thorough extraction. c. Centrifuge to pellet the cell debris. d. Collect the methanol supernatant and evaporate to dryness.[6][7]
-
Sample Preparation for Analysis: a. Dissolve the dried extracts from both the supernatant and the cell pellet in a small volume of methanol for analysis by HPLC.
Protocol 2: HPLC Analysis of Fusaricidin Analogs
This protocol provides a starting point for the separation of fusaricidin analogs by reversed-phase HPLC.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Methanol for sample dissolution
Procedure:
-
Sample Preparation: Dissolve the dried fusaricidin extract in methanol. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 210 nm
-
Gradient Program:
-
0-5 min: 30% B
-
5-35 min: Linear gradient from 30% to 100% B
-
35-40 min: 100% B
-
40-45 min: Linear gradient from 100% to 30% B
-
45-50 min: 30% B (column re-equilibration)
-
-
-
Data Analysis: Identify and quantify the different fusaricidin analogs based on their retention times and peak areas, comparing them to known standards if available.
Visualizations
Fusaricidin Biosynthesis Pathway
Caption: Overview of the fusaricidin biosynthesis pathway.
Regulatory Pathway of Fusaricidin Production
Caption: The KinB-Spo0A-AbrB signaling pathway regulating fusaricidin production.
Experimental Workflow for Minimizing Byproducts
Caption: A workflow for minimizing unwanted fusaricidin byproducts.
References
- 1. Frontiers | Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa [frontiersin.org]
- 2. A Simplified Method for Gene Knockout and Direct Screening of Recombinant Clones for Application in Paenibacillus polymyxa | PLOS One [journals.plos.org]
- 3. Paenibacillus polymyxa Antagonism towards Fusarium: Identification and Optimisation of Antibiotic Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Fusaricidins, Polymyxins and Volatiles Produced by Paenibacillus polymyxa Strains DSM 32871 and M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paenibacillus polymyxa produces fusaricidin-type antifungal antibiotics active against Leptosphaeria maculans, the causative agent of blackleg disease of canola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative antifungal activity of Fusaricidin B vs. Amphotericin B.
A comprehensive guide for researchers and drug development professionals.
In the landscape of antifungal agents, Amphotericin B has long been a cornerstone for treating serious fungal infections. However, the continuous search for novel antifungals with improved efficacy and reduced toxicity has led to the exploration of various natural compounds, including Fusaricidin B. This guide provides a comparative overview of the antifungal activity of Fusaricidin B and Amphotericin B, presenting available data, experimental methodologies, and mechanistic insights to aid researchers in the field of mycology and drug development.
Quantitative Antifungal Activity
A direct quantitative comparison of the antifungal activity of Fusaricidin B and Amphotericin B is challenging due to the limited availability of specific Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for Fusaricidin B against a broad range of clinically relevant fungi. While extensive data exists for Amphotericin B, research on Fusaricidin B has predominantly focused on its activity against plant pathogenic fungi.
Table 1: Comparative Antifungal Activity Data
| Antifungal Agent | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Citation(s) |
| Fusaricidin B | Fusarium oxysporum | Data not available | Data not available | [1] |
| Botrytis cinerea | Data not available | Data not available | [1] | |
| Various Fungi | 0.8–16 (as Fusaricidin-type compounds) | Data not available | [2] | |
| Amphotericin B | Candida albicans | 0.03 - 1 | 0.5 - 4 | [3][4][5] |
| Aspergillus fumigatus | 0.03 - 16 | Data not available | [6] | |
| Fusarium spp. | 0.125 - >16 | Data not available | [7][8] |
Note: The data for Fusaricidin B is limited and often presented for a class of related compounds rather than specifically for Fusaricidin B. The MIC ranges for Amphotericin B can vary depending on the specific isolate and testing methodology.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of antifungal activity. The most widely accepted protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI M27-A3/M38-A2)
This is a reference method for determining the MIC of antifungal agents against yeasts and filamentous fungi.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. For yeasts, colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. For molds, a conidial suspension is prepared and the concentration is determined using a hemocytometer.
-
Antifungal Agent Preparation: The antifungal agent is serially diluted in a 96-well microtiter plate containing RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours for yeasts and up to 72 hours for molds.
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90-100% for Amphotericin B) compared to the growth control.
Workflow for Antifungal Susceptibility Testing
Caption: Workflow of the broth microdilution method for antifungal susceptibility testing.
Mechanisms of Action
Fusaricidin B and Amphotericin B exert their antifungal effects through different mechanisms, primarily targeting the fungal cell membrane.
Fusaricidin B
The precise antifungal mechanism of Fusaricidin B is not fully elucidated but is believed to involve interaction with and disruption of the fungal cytoplasmic membrane.[9] This interaction leads to increased membrane permeability and leakage of essential cellular components, ultimately resulting in cell death.
Amphotericin B
Amphotericin B's mechanism is well-established. It binds with high affinity to ergosterol, a primary sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, causing a rapid leakage of monovalent ions (such as K+, Na+, and H+) and subsequent cell death.[10][11]
Comparative Signaling Pathways
Caption: Simplified mechanisms of action for Fusaricidin B and Amphotericin B.
Conclusion
Amphotericin B remains a potent and broadly effective antifungal agent with a well-defined mechanism of action and extensive supporting data. Fusaricidin B, while showing promise as an antifungal compound, requires significant further research to establish its full spectrum of activity, specific efficacy against clinically important fungi, and a more detailed understanding of its mechanism of action. Direct comparative studies employing standardized methodologies are essential to accurately position Fusaricidin B relative to established antifungals like Amphotericin B. This guide highlights the current knowledge and underscores the existing data gap that future research should aim to fill.
References
- 1. Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fusaricidin-Type Compounds Create Pores in Mitochondrial and Plasma Membranes of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusaricidin-Type Compounds Create Pores in Mitochondrial and Plasma Membranes of Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples: Analysis by Site of Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. The antibiotic polymyxin B exhibits novel antifungal activity against Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fusaricidin Produced by Paenibacillus polymyxa WLY78 Induces Systemic Resistance against Fusarium Wilt of Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fusaricidins, Polymyxins and Volatiles Produced by Paenibacillus polymyxa Strains DSM 32871 and M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Fusaricidin Analogs: A Guide to Cross-Reactivity and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various fusaricidin analogs, focusing on their cross-reactivity, or spectrum of biological activity, against a range of microbial targets. The information presented herein is compiled from recent studies to aid in the research and development of novel antimicrobial agents.
Introduction to Fusaricidins
Fusaricidins are a family of cyclic lipopeptide antibiotics produced by various strains of Paenibacillus polymyxa.[1][2] They are composed of a cyclic hexadepsipeptide and a 15-guanidino-3-hydroxypentadecanoic acid fatty acid side chain.[1][2] Variations in the amino acid residues of the cyclic peptide moiety give rise to different fusaricidin analogs, each with a potentially unique spectrum of activity.[1][2] These compounds have garnered significant interest due to their potent antifungal and antibacterial properties, particularly against Gram-positive bacteria.[3][4]
Comparative Biological Activity of Fusaricidin Analogs
The following table summarizes the minimum inhibitory concentrations (MICs) and hemolytic activity of various natural and synthetic fusaricidin analogs against a selection of microorganisms. This data provides a quantitative comparison of their potency and spectrum of activity.
| Fusaricidin Analog | Target Organism | MIC (µg/mL) | Hemolytic Activity (HC50 in mg/ml) | Source(s) |
| Natural Analogs | ||||
| Fusaricidin A | Fusarium oxysporum | 12.5 | Not Reported | [5] |
| Thanatephorus cucumeris | 25 | Not Reported | [5] | |
| Rhizoctonia solani | 25 | Not Reported | [5] | |
| Erwinia carotovora var. carotovora | 6.25 | Not Reported | [5] | |
| Bacillus subtilis | 6.25 | Not Reported | [5] | |
| Staphylococcus aureus | 0.78 - 3.12 | Low acute toxicity in mice | [4] | |
| Fusaricidin B | Candida albicans | Active (MIC not specified) | Not Reported | [3] |
| Saccharomyces cerevisiae | Active (MIC not specified) | Not Reported | [3] | |
| LI-F03, LI-F04, LI-F05, LI-F07, LI-F08 | Not specified | Not specified | Low acute toxicity in mice (LD50 of 150–200 mg/kg) | [4] |
| Engineered/Synthetic Analogs | ||||
| [ΔAla⁶] fusaricidin LI-F07a | Fusarium oxysporum | 1-fold higher activity than LI-F07a | Not Reported | [1][2] |
| Botrytis cinerea | 1-fold higher activity than LI-F07a | Not Reported | [1][2] | |
| CLP 2605-4 | Staphylococcus aureus Mu50 (MRSA) | 3.1 - 6.25 | Impaired wound healing | [6][7] |
| Acinetobacter baumannii | 6.25 - 12.5 | Not Reported | [6][7] | |
| CLP 2612-8.1 | Pseudomonas aeruginosa | 12.5 - 25 | Did not impede healing | [6][7] |
| Acinetobacter baumannii | 6.25 - 12.5 | Not Reported | [6][7] |
Experimental Protocols
Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The following is a generalized protocol based on the methodologies cited in the reviewed literature.
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate liquid media (e.g., Mueller-Hinton broth for bacteria, Potato Dextrose Broth for fungi) to achieve a logarithmic growth phase. The cultures are then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution of Analogs: The fusaricidin analogs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the appropriate culture medium in 96-well microtiter plates.
-
Inoculation and Incubation: The standardized microbial suspensions are added to each well of the microtiter plates containing the serially diluted analogs. The plates are then incubated under optimal conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the analog that completely inhibits the visible growth of the microorganism.[6]
Hemolytic Activity Assay
This assay is crucial for assessing the cytotoxicity of the analogs against mammalian cells, using red blood cells as a model.
-
Erythrocyte Preparation: Fresh human or animal red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The washed erythrocytes are then resuspended in PBS to a final concentration (e.g., 2% v/v).
-
Sample Preparation: The fusaricidin analogs are serially diluted in PBS.
-
Incubation: The erythrocyte suspension is mixed with the different concentrations of the fusaricidin analogs and incubated (e.g., at 37°C for 1 hour). A positive control (100% hemolysis, e.g., Triton X-100) and a negative control (0% hemolysis, PBS alone) are included.
-
Measurement: After incubation, the samples are centrifuged to pellet intact erythrocytes. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100. The HC50 value, the concentration causing 50% hemolysis, is then determined.[8]
Visualizing Key Pathways and Workflows
Fusaricidin Biosynthesis Regulatory Pathway
The production of fusaricidins in Paenibacillus polymyxa is a tightly regulated process. The following diagram illustrates the KinB-Spo0A-AbrB signaling pathway that controls the transcription of the fusaricidin biosynthesis (fus) gene cluster.[9]
Caption: The KinB-Spo0A-AbrB signaling pathway regulating fusaricidin biosynthesis in P. polymyxa.
General Workflow for Fusaricidin Analog Evaluation
The following diagram outlines a typical experimental workflow for the synthesis and evaluation of novel fusaricidin analogs.
Caption: Experimental workflow for the synthesis and evaluation of fusaricidin analogs.
Conclusion
The study of fusaricidin analogs reveals a diverse range of biological activities. Modifications to the peptide ring, such as the deletion of amino acids or the introduction of unnatural amino acids, can significantly alter the antimicrobial spectrum and potency.[1][6] For instance, the engineered analog [ΔAla⁶] fusaricidin LI-F07a exhibits enhanced antifungal activity compared to its parent compound.[1][2] Synthetic analogs like CLP 2605-4 and CLP 2612-8.1 demonstrate targeted efficacy against MRSA and P. aeruginosa, respectively, highlighting the potential for developing pathogen-specific fusaricidin derivatives.[6][7] However, it is crucial to consider the trade-off between antimicrobial potency and cytotoxicity, as modifications can also impact hemolytic activity and wound healing.[3][6] Further research into the structure-activity relationships of fusaricidin analogs will be instrumental in designing next-generation antibiotics with improved therapeutic indices.
References
- 1. Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Cyclic Lipopeptides Fusaricidin Analogs for Treating Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Cyclic Lipopeptides Fusaricidin Analogs for Treating Wound Infections [frontiersin.org]
- 8. Anticariogenic and Hemolytic Activity of Selected Seed Protein Extracts In vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
In Vivo Efficacy of Fusaricidin B: A Comparative Analysis in Animal Models of Fungal Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Fusaricidin B against fungal infections in animal models. Due to a notable absence of published in vivo data for Fusaricidin B in animal studies, this document focuses on presenting a clear comparison with established antifungal agents. The efficacy of Amphotericin B, Fluconazole, and Caspofungin in well-documented murine models of systemic candidiasis will be detailed to serve as a benchmark for future in vivo investigations of Fusaricidin B and its derivatives.
Executive Summary
Fusaricidin B, a cyclic lipopeptide produced by Paenibacillus species, has demonstrated promising in vitro antifungal activity, particularly against Candida albicans. However, a comprehensive review of current scientific literature reveals a significant gap in our understanding of its efficacy and safety in a living organism. To date, no peer-reviewed studies detailing the in vivo efficacy of Fusaricidin B in animal models of fungal infection have been published.
This guide aims to:
-
Objectively present the current state of knowledge regarding the in vivo potential of Fusaricidin B.
-
Provide a detailed comparison with the in vivo performance of three widely used antifungal drugs: Amphotericin B (a polyene), Fluconazole (an azole), and Caspofungin (an echinocandin).
-
Offer comprehensive experimental protocols for evaluating antifungal efficacy in a murine model of systemic candidiasis, which can be adapted for future studies on Fusaricidin B.
-
Illustrate key signaling pathways and experimental workflows to aid in the design and interpretation of future research.
The lack of in vivo data for Fusaricidin B underscores a critical need for further research to translate its in vitro promise into potential therapeutic applications.
Comparative Efficacy of Antifungal Agents in a Murine Model of Systemic Candidiasis
The following table summarizes the in vivo efficacy of Amphotericin B, Fluconazole, and Caspofungin in treating systemic Candida albicans infection in mice. These data provide a quantitative baseline for evaluating novel antifungal candidates like Fusaricidin B.
| Antifungal Agent | Animal Model | Candida albicans Strain(s) | Treatment Regimen (Dose, Route, Frequency) | Key Efficacy Endpoints | Summary of Results |
| Fusaricidin B | No Data Available | No Data Available | No Data Available | No Data Available | No in vivo efficacy data in animal models of fungal infection has been published. |
| Amphotericin B | Neutropenic Mice[1][2] | Clinical Isolates | 0.1 to 4 mg/kg, intraperitoneally, once daily[2] | Increased survival, Reduced kidney fungal burden (CFU/g)[1][2] | Significantly prolonged survival and reduced fungal densities in the kidneys compared to untreated controls.[1][2] |
| Fluconazole | Neutropenic Mice[3] | K1 (clinical isolate)[3] | 2.5 to 20 mg/kg, orally, twice daily[2] | Reduced kidney fungal burden (CFU/g)[2][3] | Dose-dependent reduction in kidney fungal burden.[2][3] Was shown to be effective in reducing liver titers in a rat model.[4] |
| Caspofungin | Immunosuppressed Mice[5] | MY1055[5] | 0.25 to 1.0 mg/kg, intraperitoneally, once daily[5] | Increased survival, Reduced kidney fungal burden (CFU/g), Kidney sterilization[5][6] | Effective at all doses tested, with a significant reduction (>99%) in kidney fungal burden and high rates of kidney sterilization.[5] |
Detailed Experimental Protocols
To facilitate future research on Fusaricidin B, this section provides a detailed methodology for a standard murine model of systemic candidiasis, as compiled from multiple sources.[3][7][8]
Murine Model of Systemic Candidiasis
1. Animal Model:
-
Species and Strain: Specific-pathogen-free female CD1 or BALB/c mice, 6-8 weeks old, weighing 20-25 g.[3]
-
Immunosuppression (for neutropenic model): Cyclophosphamide administered via intraperitoneal (IP) injection at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection to induce neutropenia.[3]
2. Fungal Strain and Inoculum Preparation:
-
Strain: Candida albicans (e.g., SC5314 or a clinical isolate).
-
Culture: The strain is grown on Sabouraud Dextrose Agar (SDA) plates at 30°C for 24-48 hours. A single colony is then inoculated into Sabouraud Dextrose Broth (SDB) and incubated at 30°C with shaking for 18 hours.
-
Inoculum Preparation: Yeast cells are harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and counted using a hemocytometer. The cell suspension is then diluted in PBS to the desired concentration (e.g., 5 x 10^5 CFU/mL).
3. Infection Procedure:
-
Route of Infection: Intravenous (IV) injection of 0.1 mL of the fungal suspension (e.g., 5 x 10^4 CFU/mouse) into the lateral tail vein.[7]
4. Antifungal Treatment:
-
Test Compound: Fusaricidin B (dissolved in a suitable vehicle).
-
Comparator Drugs: Amphotericin B, Fluconazole, Caspofungin.
-
Treatment Initiation: Typically initiated 24 hours post-infection.
-
Route and Frequency: To be determined based on pharmacokinetic studies of Fusaricidin B. For comparators, refer to the table above.
-
Control Groups: A vehicle control group and a no-treatment control group should be included.
5. Efficacy Endpoints:
-
Survival Study: Mice are monitored daily for a predetermined period (e.g., 21 days), and survival rates are recorded.
-
Fungal Burden Determination: At specific time points post-treatment (e.g., 48 or 72 hours), a subset of mice from each group is euthanized. Kidneys and other target organs (e.g., brain, spleen) are aseptically removed, weighed, and homogenized in sterile PBS. Serial dilutions of the homogenates are plated on SDA, and colony-forming units (CFU) are counted after incubation. The results are expressed as log10 CFU per gram of tissue.
Visualizing Experimental and Biological Pathways
To further guide research efforts, the following diagrams illustrate a typical experimental workflow for in vivo antifungal efficacy studies and a known signaling pathway involved in the regulation of fusaricidin biosynthesis.
Caption: Experimental workflow for in vivo antifungal efficacy testing.
Caption: KinB-Spo0A-AbrB signaling pathway regulating fusaricidin biosynthesis.[9]
Conclusion and Future Directions
While Fusaricidin B shows in vitro promise as an antifungal agent, the absence of in vivo efficacy and toxicity data in animal models is a significant hurdle for its further development. The comparative data and standardized protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to bridge this knowledge gap. Future studies should prioritize:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) profiling of Fusaricidin B: Understanding its absorption, distribution, metabolism, and excretion is crucial for designing effective dosing regimens.
-
In vivo efficacy studies in murine models of systemic candidiasis: Following the protocols outlined, these studies will be essential to determine if the in vitro activity of Fusaricidin B translates to a therapeutic effect in a living system.
-
Toxicity and safety assessment: Comprehensive toxicology studies are necessary to evaluate the safety profile of Fusaricidin B.
-
Mechanism of action studies in fungi: Elucidating the specific molecular targets and pathways affected by Fusaricidin B in fungal cells will aid in optimizing its activity and overcoming potential resistance mechanisms.
Addressing these research questions will be paramount in determining the true therapeutic potential of Fusaricidin B as a novel antifungal agent.
References
- 1. Combination therapy with amphotericin B and fluconazole against invasive candidiasis in neutropenic-mouse and infective-endocarditis rabbit models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the efficacies of amphotericin B, fluconazole, and itraconazole against a systemic Candida albicans infection in normal and neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Fluconazole Pharmacodynamics and Resistance Development in a Previously Susceptible Candida albicans Population Examined by Microbiologic and Transcriptional Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of in vivo activity of fluconazole with that of amphotericin B against Candida tropicalis, Candida glabrata, and Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of the Echinocandin Caspofungin against Disseminated Aspergillosis and Candidiasis in Cyclophosphamide-Induced Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Experimental In Vivo Models of Candidiasis [mdpi.com]
- 8. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fusaricidin Biosynthesis Is Controlled via a KinB-Spo0A-AbrB Signal Pathway in Paenibacillus polymyxa WLY78 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Fusaricidin B and Other Antifungal Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of Fusaricidin B, a cyclic lipodepsipeptide with potent antifungal properties, against other notable antifungal peptides. The information presented herein is intended to assist researchers in evaluating the therapeutic potential and safety profiles of these compounds.
Executive Summary
Antifungal peptides are a promising class of therapeutic agents against fungal infections. However, their clinical utility is often limited by their cytotoxicity towards mammalian cells. This guide focuses on the cytotoxic profile of Fusaricidin B in comparison to other antifungal peptides such as Iturin A, Polymyxin B, and RsAFP2. Fusaricidin B exerts its cytotoxic effects through the formation of pores in mitochondrial and plasma membranes, leading to apoptosis. While effective against fungi, it also demonstrates significant toxicity to mammalian cells. In contrast, peptides like RsAFP2 exhibit high antifungal activity with minimal cytotoxicity, highlighting the diversity in safety profiles within this class of molecules.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of Fusaricidin B and other selected antifungal peptides against various mammalian cell lines. Due to variations in experimental setups across different studies, a direct comparison should be made with caution.
| Peptide | Cell Line | Assay | Cytotoxicity Metric (IC50/EC50) | Molecular Weight ( g/mol ) | Cytotoxicity (µM) | Reference |
| Fusaricidin B | Boar Sperm | Motility Inhibition | EC50: ~0.5 µg/mL (crude extract) | 897.1 | ~0.56 | [1] |
| Mammalian Cells | General Cytotoxicity | Toxic Concentration: 0.5-10 µg/mL | 897.1 | 0.56 - 11.15 | [1] | |
| Iturin A | MCF-7 (Breast Cancer) | MTT | IC50: 12.16 ± 0.24 µM | 1043.2 | 12.16 | |
| MDA-MB-231 (Breast Cancer) | MTT | IC50: 7.98 ± 0.19 µM | 1043.2 | 7.98 | ||
| Polymyxin B | K562 (Leukemia) | Not Specified | ~100-fold more toxic than its nonapeptide derivative | ~1202.4 | - | |
| N2a (Neuroblastoma) | Not Specified | IC50: 127 µM | ~1202.4 | 127 | ||
| RSC96 (Schwann Cells) | Not Specified | IC50: 579 µM | ~1202.4 | 579 | ||
| RsAFP2 | Human Brain Endothelial Cells | LDH Release | Nontoxic at 10 µM | ~5600 | >10 | |
| U87 (Glioblastoma) | LDH Release | Nontoxic at 10 µM | ~5600 | >10 |
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the antifungal peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: After incubation, add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light. During this time, LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm). The amount of color produced is proportional to the amount of LDH released and, therefore, to the number of dead cells.
Mechanism of Fusaricidin B-Induced Cytotoxicity
Fusaricidin B induces apoptosis in mammalian cells primarily through the intrinsic or mitochondrial pathway. This is initiated by the peptide's ability to form pores in the mitochondrial membranes.
Caption: Mitochondrial-mediated apoptosis induced by Fusaricidin B.
The pore formation in the mitochondrial outer membrane leads to the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.[1] Cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of ATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3. Caspase-3 is a key executioner of apoptosis, responsible for cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of antifungal peptides.
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion
This comparative guide highlights the varying cytotoxic profiles of different antifungal peptides. Fusaricidin B demonstrates significant cytotoxicity to mammalian cells, which is a critical consideration for its therapeutic development. Its mechanism of action, involving mitochondrial-mediated apoptosis, provides a clear pathway for its toxic effects. In contrast, other antifungal peptides like RsAFP2 show a more favorable safety profile, with high antifungal efficacy and low mammalian cell toxicity. This underscores the importance of thorough cytotoxic evaluation in the early stages of antifungal drug discovery and development. Researchers should consider the specific cellular context and employ standardized assays for a reliable comparison of the therapeutic potential of these promising compounds.
References
Synergistic Antifungal Effects of Fusaricidin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential synergistic effects of Fusaricidin B with other antifungal drugs. While direct experimental data on the synergistic interactions of Fusaricidin B is limited in publicly available literature, this document extrapolates potential synergies based on its known mechanism of action and compares them with established antifungal combinations.
Understanding Fusaricidin B and its Antifungal Action
Fusaricidins are a class of cyclic lipopeptide antibiotics produced by bacteria of the genus Paenibacillus.[1][2][3][4] Fusaricidin B is one of the congeners in this family. The primary mechanism of action of fusaricidins involves the disruption of fungal cell membranes.[5] They interact with the cytoplasmic membrane, leading to the leakage of intracellular components such as nucleic acids and proteins, ultimately causing cell death.[5] This membrane-disrupting property is a key factor in considering its potential for synergistic interactions with other antifungal agents that have different cellular targets.
Potential for Synergistic Combinations with Fusaricidin B
Based on its mechanism of action, Fusaricidin B holds theoretical promise for synergistic activity when combined with antifungal drugs that target different cellular pathways. By disrupting the fungal membrane, Fusaricidin B could facilitate the entry of other drugs into the fungal cell, thereby enhancing their efficacy.
Hypothetical Synergistic Interactions with Fusaricidin B:
-
With Azoles (e.g., Fluconazole, Voriconazole): Azoles inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane. A combination with Fusaricidin B could create a potent two-pronged attack on the cell membrane, with Fusaricidin B causing direct damage and azoles preventing repair and proper synthesis.
-
With Polyenes (e.g., Amphotericin B): Polyenes also target the cell membrane by binding to ergosterol and forming pores. The combined effect with Fusaricidin B's membrane disruption could lead to a more rapid and extensive loss of membrane integrity.
-
With Echinocandins (e.g., Caspofungin): Echinocandins inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall. While Fusaricidin B targets the cell membrane, the weakening of the cell wall by an echinocandin could make the fungal cell more susceptible to the membrane-disrupting action of Fusaricidin B.
Comparative Data of Established Antifungal Synergies
To provide a framework for understanding potential synergistic interactions, the following table summarizes quantitative data from studies on existing antifungal drug combinations. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where a value of ≤ 0.5 typically indicates a synergistic effect.[6][7]
| Antifungal Combination | Target Organism(s) | FICI Range | Outcome | Reference(s) |
| Voriconazole + Terbinafine | Fusarium spp. | Not explicitly stated, but 84% of strains showed synergism | Synergism | [8][9] |
| Amphotericin B + Caspofungin | Aspergillus spp., Fusarium spp. | Synergistic to additive for >50% of isolates | Synergy/Additive | [10][11] |
| Voriconazole + Amiodarone | Fusarium spp. | 80% of combinations showed synergism | Synergism | [6][7] |
| Amphotericin B + Moxifloxacin | Fusarium spp. | 75% of combinations showed synergism | Synergism | [6][7] |
| Voriconazole + Doxycycline | Fusarium spp. | 60% of combinations showed synergism | Synergism | [6][7] |
| Amphotericin B + Doxycycline | Fusarium spp. | 50% of combinations showed synergism | Synergism | [6][7] |
| Fluconazole + Calcium Channel Blockers | Resistant Candida albicans | <0.5 | Synergism | [12] |
Note: The data above is for illustrative purposes to demonstrate how synergy is quantified and is not directly related to Fusaricidin B.
Experimental Protocols
Checkerboard Broth Microdilution Assay for Synergy Testing
The checkerboard assay is a standard in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.[13][14][15][16]
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of Fusaricidin B in combination with another antifungal drug against a target fungal strain.
Materials:
-
Fusaricidin B (Drug A)
-
Second antifungal agent (Drug B)
-
Target fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640)
-
Spectrophotometer (for reading optical density)
-
Multichannel pipette
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of Drug A and Drug B at a concentration that is a multiple (e.g., 10x or 100x) of the highest concentration to be tested.
-
Perform serial two-fold dilutions of Drug A along the rows of the 96-well plate and serial two-fold dilutions of Drug B down the columns. This creates a matrix of varying concentrations of both drugs.
-
-
Inoculum Preparation:
-
Culture the target fungal strain on an appropriate agar medium.
-
Prepare a fungal suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the drug dilutions with the prepared fungal inoculum.
-
Include control wells with no drugs (growth control) and wells with each drug alone.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
Determination of MIC and FICI:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC for each drug:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FICI by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizing Experimental Workflows and Synergistic Pathways
Experimental Workflow for Checkerboard Assay
Caption: Workflow of the checkerboard assay for antifungal synergy testing.
Proposed Signaling Pathway for Fusaricidin B Synergy
Caption: Hypothetical synergistic mechanism of Fusaricidin B with another antifungal.
References
- 1. Isolation and Characterization of Paenibacillus polymyxa B7 and Inhibition of Aspergillus tubingensis A1 by Its Antifungal Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and genome characterization of Paenibacillus polymyxa 188, a potential biocontrol agent against fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fusaricidin Produced by Paenibacillus polymyxa WLY78 Induces Systemic Resistance against Fusarium Wilt of Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Do antibacterial and antifungal combinations have better activity against clinically relevant fusarium species? in vitro synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergysm of voriconazole or itraconazole with other antifungal agents against species of Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reviberoammicol.com [reviberoammicol.com]
- 10. openaccess.hacettepe.edu.tr [openaccess.hacettepe.edu.tr]
- 11. In vitro synergy of caspofungin and amphotericin B against Aspergillus and Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic Effect of Fluconazole and Calcium Channel Blockers against Resistant Candida albicans | PLOS One [journals.plos.org]
- 13. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Stereochemistry of Synthetic Fusaricidin B: A Comparative Guide
The structure of natural Fusaricidin B was originally elucidated through extensive NMR experiments and amino acid analysis, in comparison to the main component of the fusaricidin complex, Fusaricidin A.[1][2][3] This foundational work provides the benchmark against which any synthetic sample must be compared. Total synthesis serves as the ultimate proof of structure and stereochemistry for complex natural products.[4][5]
Comparative Analysis of Synthetic vs. Natural Fusaricidin B
A comprehensive confirmation of the stereochemistry of synthetic Fusaricidin B would involve a multi-pronged approach, comparing its analytical data with that of the natural product.
| Analytical Technique | Parameter to Compare | Expected Outcome for Stereochemical Identity |
| ¹H and ¹³C NMR Spectroscopy | Chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effect (NOE) correlations | Identical spectra between synthetic and natural samples, confirming the same constitution and relative stereochemistry. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass | Identical mass, confirming the elemental composition. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Retention time | Co-elution of the synthetic and natural compounds on a chiral column, indicating they are the same enantiomer. |
| Amino Acid Analysis (after hydrolysis) | Identification and stereochemistry of constituent amino acids | Presence of the same amino acids with the same stereochemistry (D/L configuration) in both samples. |
| Optical Rotation | Specific rotation ([α]D) | Identical sign and magnitude of optical rotation. |
Experimental Protocols: A Methodological Framework Based on Fusaricidin E Synthesis
The total synthesis of Fusaricidin E provides a detailed roadmap for the stereochemical confirmation of a synthetic fusaricidin.[4][5] The key experimental stages are outlined below.
Total Synthesis of Fusaricidin B
A potential synthetic route for Fusaricidin B would likely involve the solid-phase synthesis of the linear peptide precursor, followed by macrocyclization and attachment of the lipid side chain. Careful selection of chiral amino acid building blocks in their correct D and L forms is critical at this stage.
Purification and Initial Characterization
The crude synthetic Fusaricidin B would be purified using preparative reverse-phase HPLC. The purified compound's identity would be initially confirmed by HRMS to ensure the correct molecular formula.
Spectroscopic Analysis (NMR)
One- and two-dimensional NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) are performed on both the synthetic and natural Fusaricidin B samples under identical conditions (solvent, temperature, and concentration). The resulting spectra are then overlaid for a direct comparison of all signals.
Chiral HPLC Analysis
A crucial step is the chiral HPLC analysis. The synthetic and natural samples are analyzed separately and then as a co-injection on a suitable chiral stationary phase. Identical retention times in the individual runs and a single, sharp peak in the co-injection provide strong evidence of enantiomeric identity.
Amino Acid Analysis via Marfey's Method
To confirm the absolute configuration of each amino acid residue, both the synthetic and natural Fusaricidin B are subjected to acid hydrolysis to break the amide and ester bonds. The resulting amino acid mixture is then derivatized using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[6][7][8][9] The resulting diastereomeric derivatives are then analyzed by reverse-phase HPLC and their retention times are compared to those of derivatized D- and L-amino acid standards.
Biological Activity Comparison
Confirming that synthetic Fusaricidin B has the correct stereochemistry is also validated by comparing its biological activity to the natural product. Any deviation in stereochemistry would likely result in a significant change in its antimicrobial properties.
| Organism | Natural Fusaricidin B MIC (µg/mL) | Synthetic Fusaricidin B MIC (µg/mL) | Fusaricidin A MIC (µg/mL) |
| Fusarium oxysporum | Data not available | To be determined | 12.5[10] |
| Candida albicans | Effective[10] | To be determined | Data not available |
| Saccharomyces cerevisiae | Effective[10] | To be determined | Data not available |
| Staphylococcus aureus | Data not available | To be determined | Data not available |
| Bacillus subtilis | Data not available | To be determined | 6.25[10] |
Note: Specific MIC values for Fusaricidin B are not consistently reported in the literature; "Effective" indicates reported activity without a specific concentration.
References
- 1. Fusaricidins B, C and D, new depsipeptide antibiotics produced by Bacillus polymyxa KT-8: isolation, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. scispace.com [scispace.com]
- 4. A new member of the fusaricidin family – structure elucidation and synthesis of fusaricidin E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - A new member of the fusaricidin family – structure elucidation and synthesis of fusaricidin E [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fusacandin B: A Comprehensive Guide for Laboratory Professionals
This guide provides a step-by-step operational plan for the safe handling and disposal of Fusacandin B, ensuring the protection of laboratory personnel and the surrounding environment.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risk.
Required PPE:
| Protective Gear | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
II. Step-by-Step Disposal Procedure for this compound
All waste containing this compound, including stock solutions, treated media, and contaminated labware, must be managed as hazardous chemical waste.
-
Segregation of Waste:
-
Isolate all this compound waste from general laboratory trash and biohazardous waste streams.
-
Use designated, clearly labeled, and leak-proof containers for collecting this compound waste.
-
-
Waste Collection:
-
Solid Waste: Collect contaminated items such as pipette tips, gloves, and empty vials in a designated, sealed plastic bag or container.
-
Liquid Waste: Collect all liquid waste, including unused stock solutions and experimental media containing this compound, in a dedicated and sealed hazardous waste container.[1] Do not discharge any liquid containing this compound down the drain.[1][2]
-
-
Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste - this compound" and any other institutional-required information.
-
Store the sealed waste container in a designated, secure area, away from incompatible materials, until it is collected by the institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
-
-
Disposal Coordination:
-
Follow your institution's specific procedures for the pickup and disposal of chemical waste.
-
Contact your EHS office to schedule a pickup and for any specific institutional guidelines.
-
III. Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or generates aerosols, evacuate the immediate area.
-
Don PPE: Before cleaning, ensure you are wearing the required personal protective equipment.
-
Containment:
-
For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
-
Decontamination: Clean the spill area with a suitable laboratory disinfectant or detergent, followed by a rinse with water.
-
Waste Disposal: Collect all cleanup materials in a sealed container labeled as "Hazardous Waste - this compound Spill Debris" and dispose of it according to the procedures outlined above.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
